Sofiniclin
説明
SOFINICLINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
See also: Sofinicline Benzenesulfonate (has salt form).
Structure
3D Structure
特性
IUPAC Name |
(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYQLWSBRANKQ-IMTBSYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000842 | |
| Record name | 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799279-80-4 | |
| Record name | Sofinicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799279804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sofinicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOFINICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQC232V4YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sofiniclin (ABT-894): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofiniclin (ABT-894) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. Investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action centers on modulating cholinergic neurotransmission in key brain regions associated with cognition and attention. This technical guide provides an in-depth analysis of this compound's pharmacological profile, including its binding affinity, functional activity, and the downstream signaling pathways it is proposed to modulate. Detailed experimental protocols from preclinical and clinical studies are also presented to provide a comprehensive understanding of the scientific evaluation of this compound.
Introduction
This compound, also known as ABT-894, was developed as a potential non-stimulant therapy for ADHD.[1] The rationale for its development stems from the well-established role of the cholinergic system, particularly α4β2 nAChRs, in cognitive processes such as attention and working memory, which are often impaired in individuals with ADHD.[2] By selectively targeting these receptors, this compound was designed to enhance cholinergic signaling and thereby ameliorate the core symptoms of ADHD.[1]
Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors
This compound's primary mechanism of action is its interaction with nAChRs, a family of ligand-gated ion channels. It exhibits a high affinity and agonist activity, particularly at the α4β2 and α6β2* subtypes.[2]
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity of this compound for various nAChR subtypes. These studies have demonstrated its high affinity for α4β2* and α6β2* receptors.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| α4β2* nAChR | [125I]-Epibatidine | Rat Striatum | 1.3 | [3] |
| α6β2* nAChR | [125I]-α-Conotoxin MII | Rat Striatum | 1.9 | [3] |
Functional Activity
| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |
| α4β2 nAChR | Not Specified | Not Specified | 0.1 | [4] |
Note: The available data for the IC50 value is for Sofinicline benzenesulfonate (B1194179) and the specific assay conditions were not detailed in the source.
Signaling Pathways
The activation of α4β2 nAChRs by an agonist like this compound is believed to initiate a cascade of downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Ion Channel Gating and Neuronal Excitation
The canonical mechanism of nAChR activation involves the opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, increasing the likelihood of an action potential and subsequent neurotransmitter release.
Modulation of Neurotransmitter Release
Electrophysiological studies have indicated that this compound enhances the release of key neurotransmitters, such as dopamine and norepinephrine, in brain regions critical for attention and executive function, including the prefrontal cortex and striatum.[2] This modulation of neurotransmitter release is a likely contributor to its potential therapeutic effects in ADHD.
Experimental Protocols
Preclinical Studies
The binding affinity of this compound for nAChR subtypes was determined using radioligand binding assays with rat striatal membranes.[3]
-
α4β2 nAChR Binding:*
-
Radioligand: [125I]-Epibatidine.[3]
-
Procedure: Rat striatal sections were incubated with [125I]-epibatidine in the presence of 100 nM α-conotoxin MII to block binding to α6β2* nAChRs.[3]
-
Analysis: Non-specific binding was determined in the presence of a saturating concentration of a non-labeled ligand. The binding was quantified by measuring the radioactivity of the washed membranes.[3]
-
-
α6β2 nAChR Binding:*
This compound demonstrated efficacy in preclinical animal models of cognition and attention.[5] While specific details of the models used for this compound are not extensively published, rodent behavioral models are commonly used to assess attention, working memory, and impulsivity. These may include tasks such as the five-choice serial reaction time task (5-CSRTT) for attention and impulsivity, and the Morris water maze or radial arm maze for spatial learning and memory.
Clinical Trials
A significant clinical investigation of this compound was a Phase II, randomized, double-blind, placebo-controlled, crossover study in adults with ADHD (NCT00429091).[5][6]
-
Study Design:
-
Participants: 243 adults (aged 18-60) meeting DSM-IV-TR criteria for ADHD.[5]
-
Interventions: Participants were randomized to one of four dose regimens of ABT-894 (1, 2, and 4 mg once daily [QD], or 4 mg twice daily [BID]), or the active comparator atomoxetine (B1665822) (40 mg BID), versus placebo for 28 days.[5][6]
-
Crossover: Following a 2-week washout period, participants crossed over to the alternative treatment (active or placebo) for another 28 days.[5][6]
-
-
Primary Efficacy Endpoint:
-
Key Findings:
-
The 4 mg BID dose of ABT-894 demonstrated a statistically significant improvement in the CAARS:Inv Total score compared to placebo.[5][7]
-
The efficacy of the 4 mg BID dose of ABT-894 was comparable to that of atomoxetine.[7]
-
Lower doses of ABT-894 did not show a statistically significant improvement over placebo.[5]
-
Conclusion
This compound (ABT-894) is a selective α4β2 nAChR agonist that has shown promise as a potential treatment for ADHD. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission through the activation of these receptors, leading to the modulation of key neurotransmitter systems involved in cognitive function. Preclinical studies demonstrated its efficacy in animal models of attention and cognition, and a Phase II clinical trial provided evidence of its potential therapeutic benefit in adults with ADHD. While further development of this compound was discontinued, the research into its mechanism of action has contributed valuable insights into the role of the α4β2 nAChR as a therapeutic target for cognitive disorders.
References
- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sofinicline: A Technical Guide to its Nicotinic Acetylcholine Receptor Subtype Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofinicline (ABT-894) is a novel and potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its therapeutic potential in neurological and psychiatric disorders, most notably attention-deficit/hyperactivity disorder (ADHD).[1][2] This technical guide provides an in-depth overview of sofinicline's interaction with nAChR subtypes, presenting quantitative data on its binding affinity and functional potency. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and drug development efforts in this area.
Core Target Receptor Subtypes
Sofinicline exhibits a high affinity and selectivity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in cognitive processes such as learning, memory, and attention.[1][2] It is considered a full agonist at α4β2 nAChRs.[1] Sofinicline also demonstrates significant potency at the α6β2* nAChR subtype, which is predominantly located on dopaminergic neurons in the brain.[3][4]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for sofinicline's binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.
Table 1: Sofinicline Binding Affinity (Ki) at nAChR Subtypes
| Radioligand | nAChR Subtype | Tissue/Cell Line | Ki (nM) | Reference |
| [¹²⁵I]Epibatidine | α4β2 | Rat Striatum | 1.3 | [5][6] |
| [¹²⁵I]α-conotoxinMII | α6β2 | Rat Striatum | 1.9 | [5][6] |
* Indicates the potential presence of other subunits in the receptor complex.
Table 2: Sofinicline Functional Potency (EC50) at nAChR Subtypes
| Assay Type | nAChR Subtype | Cell Line | EC50 (µM) | Reference |
| Calcium Influx (FLIPR) | α4β2 | HEK293 | Data not available for sofinicline, but related α4β2 agonists show sub-micromolar to low micromolar potency in this assay. | |
| Calcium Influx (FLIPR) | α3β4 | HEK293 | Data not available for sofinicline, but related α4β2 agonists show weaker potency compared to α4β2. | |
| Electrophysiology | α4β2 | Xenopus oocytes | Data not available for sofinicline, but related compounds show potent partial to full agonism. | [7] |
| Electrophysiology | α6β2* | Not available | Not available | |
| Electrophysiology | α7 | Xenopus oocytes | Sofinicline is reported to have low to no activity at α7 nAChRs. | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methods used to characterize nAChR ligands.[9][10][11][12]
Objective: To determine the binding affinity (Ki) of sofinicline for nAChR subtypes using a competition binding assay.
Materials:
-
Radioligands: [³H]Epibatidine (for α4β2* and other high-affinity subtypes), [¹²⁵I]α-conotoxin MII (for α6β2*).
-
Tissue/Cell Membranes: Rat striatal membranes or membranes from cell lines stably expressing the nAChR subtype of interest.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Competitors: Unlabeled sofinicline, nicotine (B1678760) (for non-specific binding determination).
-
Equipment: 96-well filter plates, vacuum filtration manifold, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of unlabeled sofinicline. For total binding, add only radioligand and buffer. For non-specific binding, add radioligand and a high concentration of a competing ligand (e.g., 10 µM nicotine).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Influx Assay (FLIPR)
This protocol is a generalized procedure for measuring nAChR activation using a Fluorometric Imaging Plate Reader (FLIPR).[13][14][15][16][17]
Objective: To determine the functional potency (EC50) of sofinicline as an agonist at nAChR subtypes by measuring changes in intracellular calcium.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the nAChR subtype of interest.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Buffers:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing the calcium indicator dye and probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
-
Agonist: Sofinicline at various concentrations.
-
Equipment: FLIPR instrument, 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target nAChR into 384-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the loading buffer containing the calcium indicator dye to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of sofinicline in assay buffer.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the sofinicline solutions to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium upon receptor activation. Plot the peak fluorescence response against the logarithm of the sofinicline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like sofinicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and the activation of various downstream signaling cascades.
Caption: Sofinicline-mediated activation of nAChRs and downstream signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of sofinicline.
Caption: Workflow for determining sofinicline's binding affinity.
Experimental Workflow for FLIPR Calcium Assay
This diagram outlines the process for assessing the functional potency of sofinicline.
Caption: Workflow for determining sofinicline's functional potency.
Conclusion
Sofinicline is a selective agonist for α4β2 and α6β2* nicotinic acetylcholine receptors. Its high potency at these subtypes underlies its potential for therapeutic intervention in disorders characterized by cholinergic and dopaminergic dysfunction. The provided quantitative data and detailed experimental protocols offer a foundation for further investigation into the nuanced pharmacology of sofinicline and the development of next-generation nAChR-targeting therapeutics. The visualization of the associated signaling pathways provides a framework for understanding the downstream cellular consequences of sofinicline's receptor engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α6β2*-subtype nicotinic acetylcholine receptors are more sensitive than α4β2*-subtype receptors to regulation by chronic nicotine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sofinicline: A Technical Guide to an α4β2 Nicotinic Receptor Agonist
Abstract
Sofinicline (also known as ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It was investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with development reaching Phase II clinical trials.[1][2][3][4] This document provides a comprehensive technical overview of Sofinicline, including its chemical properties, mechanism of action, binding affinity, and a summary of its clinical development. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.
Chemical Properties
Sofinicline is a small molecule belonging to the polyhalopyridines class of organic compounds.[5] Its chemical structure features a 3,6-diazabicyclo[3.2.0]heptane core linked to a dichlorinated pyridine (B92270) ring.
| Property | Value | Source |
| IUPAC Name | (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | PubChem |
| Synonyms | ABT-894, A-422894 | [6] |
| CAS Number | 799279-80-4 | [7] |
| Molecular Formula | C10H11Cl2N3 | [6][8] |
| Molecular Weight | 244.12 g/mol | [6][8] |
Mechanism of Action
Sofinicline acts as an agonist at the α4β2 subtype of the nicotinic acetylcholine receptor.[1][2][3] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and attention.[1] Upon binding, Sofinicline mimics the action of the endogenous neurotransmitter acetylcholine, inducing a conformational change in the receptor that opens an ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to neuronal excitation and neurotransmitter release.
Signaling Pathway
The activation of α4β2 nAChRs by an agonist like Sofinicline initiates a cascade of intracellular events. The initial influx of Ca2+ is a critical trigger for downstream signaling. While the complete signaling network is complex and can be cell-type specific, a generally accepted pathway involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to neuronal plasticity and survival.
Binding Affinity
Sofinicline demonstrates high affinity for the α4β2 nAChR. The binding affinity is typically determined through radioligand binding assays.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |
| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [7] |
| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [7] |
Note: The α4β2 notation indicates the measurement in the presence of α-CtxMII to block α6β2* nAChRs.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of Sofinicline to α4β2* and α6β2* nAChRs was determined using rat striatal sections.[7]
-
Tissue Preparation: Rat striatal sections are prepared for the assay.
-
α6β2 nAChR Assay:* The levels of α6β2* nAChRs are assayed using the radioligand ¹²⁵I-α-conotoxinMII (α-CtxMII) with a specific activity of 2200 Ci/mmol.[7]
-
α4β2 nAChR Assay:* The α4β2* nAChRs are measured by determining the binding of ¹²⁵I-epibatidine (specific activity of 2200 Ci/mmol) in the presence of 100 nM α-CtxMII to block the α6β2* nAChRs.[7]
-
Incubation and Washing: The tissue sections are incubated with the radioligand and varying concentrations of Sofinicline. Following incubation, the sections are washed to remove unbound radioligand.
-
Detection and Analysis: The sections are exposed to Kodak MR film.[7] The optical density readings are converted to fmol/mg of tissue using ¹²⁵I-standards to determine the amount of bound radioligand.[7] The Ki values are then calculated from competition binding curves.
Preclinical & Clinical Development
Sofinicline was primarily investigated for its potential as a non-stimulant treatment for ADHD.[1][2][3] Preclinical studies in animal models showed promising results, leading to its advancement into human clinical trials.
Preclinical Studies
In a monkey model of Parkinson's disease, Sofinicline (0.001 to 0.10 mg/kg, p.o.) demonstrated a significant reduction in levodopa-induced dyskinesias (LIDs) compared to a vehicle.[7] However, at a dose of 0.1 mg/kg, it did not decrease LIDs in monkeys with severe nigrostriatal damage.[7]
Clinical Trials for ADHD
Sofinicline underwent Phase I and Phase II clinical trials for the treatment of ADHD in adults.[1][2][3] One notable Phase II trial was a dose-ranging study identified as NCT00429091, which also included a comparison with atomoxetine, an approved non-stimulant medication for ADHD.[1][4] The trials indicated that Sofinicline was generally well-tolerated and showed efficacy comparable to that of atomoxetine.[1][2][3] However, further development appears to have been discontinued.
Table of Sofinicline Clinical Trials for ADHD:
| Clinical Trial ID | Phase | Status | Condition | Interventions |
| NCT00429091 | Phase 2 | Completed | Attention Deficit Hyperactivity Disorder (ADHD) | Sofinicline, Atomoxetine |
Synthesis
Conclusion
Sofinicline is a well-characterized α4β2 nicotinic receptor agonist that showed initial promise as a non-stimulant treatment for ADHD. Its high binding affinity and selectivity for the α4β2 receptor subtype made it a compelling candidate for modulating cognitive processes. Although its clinical development was not pursued to completion, the data and experimental protocols associated with Sofinicline remain a valuable resource for the ongoing research and development of novel nAChR-targeting therapeutics. Further studies would be needed to fully elucidate its pharmacokinetic profile and to explore its potential in other neurological and psychiatric disorders.[1][2][3]
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Central Nervous System Pharmacodynamics of Sofiniclin (ABT-894)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sofiniclin (ABT-894) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] Developed as a potential non-stimulant therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action is centered on the modulation of key neurotransmitter systems in the Central Nervous System (CNS), including the dopaminergic and cholinergic pathways.[1][2][3][4] This document provides a comprehensive overview of the CNS pharmacodynamics of this compound, detailing its binding and functional activity, its influence on neurotransmitter release, and the experimental methodologies used to characterize these properties.
Core Mechanism of Action
This compound exerts its effects by acting as an agonist at presynaptic nAChRs. These receptors are ligand-gated ion channels that play a crucial role in regulating neurotransmission. The binding of this compound to the α4β2 nAChR initiates a conformational change in the receptor, opening a central ion pore. This allows the influx of cations, primarily Sodium (Na+) and Calcium (Ca2+), into the neuron. The resulting depolarization of the presynaptic terminal triggers the release of various neurotransmitters, most notably dopamine (B1211576), into the synaptic cleft.[5][6][7] This modulation of dopamine release in critical brain regions, such as the nucleus accumbens and prefrontal cortex, is believed to be the primary mechanism underlying its therapeutic potential.[5][8]
Signaling Pathway Visualization
The following diagram illustrates the molecular cascade initiated by this compound at the presynaptic terminal.
Quantitative Pharmacodynamics
The interaction of this compound with various nAChR subtypes has been quantified through receptor binding and functional assays. The data highlight its high affinity and selectivity for the α4β2 receptor.
Table 1: Receptor Binding Affinity of this compound
Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| nAChR Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) | Reference |
| α4β2 | [¹²⁵I]epibatidine | Rat Striatal Sections | 1.3 | [3][4] |
| α6β2 | [¹²⁵I]α-conotoxinMII | Rat Striatal Sections | 1.9 | [3][4] |
Note: [¹²⁵I]epibatidine binding in the presence of α-CtxMII is commonly used to assay α4β2 nAChRs, while [¹²⁵I]α-conotoxinMII is used for α6β2* nAChRs.*[3]
Table 2: Functional Activity of this compound
Functional activity is determined by the half-maximal effective concentration (EC50), the concentration at which the drug elicits 50% of its maximal response.[9] A lower EC50 value indicates greater potency.
| nAChR Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |
| Human α4β2 | Calcium Influx (FLIPR) | HEK293 | 0.4 | [3] |
| Human α3β4 | Calcium Influx (FLIPR) | HEK293 | 1.5 | [3] |
Note: While some literature considers this compound a full agonist at α4β2 nAChRs, quantitative Emax values (maximal effect) are not consistently reported.[1]
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on established in vitro and in vivo methodologies.
Protocol: Radioligand Receptor Binding Assay
This in vitro technique is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled drug (this compound) against a radiolabeled ligand that has a known affinity for the target receptor.
Methodology:
-
Membrane Preparation: Tissues from specific brain regions (e.g., rat striatum) or cultured cells expressing the nAChR subtype of interest (e.g., HEK293) are homogenized in a cold lysis buffer.[10] The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The pellet is washed and resuspended in an assay buffer.[10]
-
Competitive Binding Incubation: The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]epibatidine for α4β2 nAChRs) and a range of concentrations of unlabeled this compound.[3][10][11]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[10][12] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[10]
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity retained on them is measured using a scintillation counter (e.g., a MicroBeta counter).[10]
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases. The data are plotted to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[11]
Workflow Diagram:
Protocol: In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release.[13][14]
Methodology:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens) in a laboratory animal (e.g., a rat).[13] The animal is allowed to recover from the surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the guide cannula.[13][15] The probe is continuously perfused at a low, constant flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid, aCSF).[16]
-
Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF flowing through the probe.[16][17] The outflowing liquid, called the dialysate, is collected at regular intervals (e.g., every 10-20 minutes) into collection vials.[16]
-
Baseline and Drug Administration: After a stabilization period to establish a baseline level of neurotransmitter release, this compound is administered to the animal (e.g., via intraperitoneal injection or reverse dialysis through the probe).
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).[13]
-
Data Analysis: The neurotransmitter concentrations in the post-drug samples are compared to the pre-drug baseline levels to determine the effect of this compound on neurotransmitter release.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine-dopamine interactions in the pathophysiology and treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
The Preclinical Pharmacokinetic Profile of Sofiniclin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofiniclin (ABT-894) is a potent and selective α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. A thorough understanding of its pharmacokinetic profile in preclinical models is paramount for the translation of this compound into clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely mice and monkeys. The data presented herein reveals significant species-specific differences in the clearance mechanisms of this compound, a critical consideration for extrapolating preclinical findings to humans. While detailed quantitative pharmacokinetic parameters for the parent drug are not extensively published, this guide synthesizes the available information on its disposition and metabolic fate, alongside detailed experimental methodologies and relevant biological pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the α4β2 subtype of nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes neuronal depolarization and modulates the release of various neurotransmitters.
The signaling cascade initiated by the activation of α4β2 nAChRs by this compound is believed to involve the Phosphoinositide 3-kinase (PI3K)-Akt pathway. This pathway is a crucial regulator of cell survival, proliferation, and synaptic plasticity.
Pharmacokinetics in Preclinical Models
The pharmacokinetic properties of this compound have been primarily investigated in mice and monkeys. These studies have revealed important differences in how these species handle the drug.
Absorption
Distribution
Tissue distribution studies in mice following administration of [14C]this compound have shown that the drug is widely distributed throughout the body.[2]
Metabolism
The metabolism of this compound displays notable species-specific differences.[2][3]
-
In Vitro Studies: In hepatocyte incubations from mice, rats, dogs, monkeys, and humans, this compound showed a slow turnover rate, with over 90% of the parent compound remaining after 4 hours.[3] The primary metabolites detected across these species were M3 (carbamoyl glucuronide) and M6 (mono-oxidation).[3]
-
In Vivo Studies:
-
Mice: In mice, this compound is primarily cleared from the body through renal secretion of the unchanged drug.[2][3]
-
Monkeys: In contrast, monkeys mainly clear this compound through metabolic processes.[2][3] The major routes of metabolism in monkeys are N-carbamoyl glucuronidation to form the M3 metabolite and oxidation to form the M1 metabolite.[3] The M3 metabolite is the most abundant metabolite found in monkey excreta.[3] While M3 is also observed in mouse urine, the circulating levels of M3 relative to the parent drug are significantly higher in monkeys compared to mice, where they are almost absent.[3]
-
Excretion
The route of excretion for this compound and its metabolites is also species-dependent.
-
Mice: Following an intravenous bolus administration of [14C]this compound to mice, the majority of the radioactivity (74.7% of the dose) was excreted in the urine, with a smaller portion in the feces (7.04%).[1] After oral administration, a similar pattern was observed, with 65.7% of the dose recovered in urine and 10.8% in feces within 24 hours.[1]
-
Monkeys: In monkeys, where metabolism is the primary clearance mechanism, the metabolites are the main components excreted.
Quantitative Pharmacokinetic Data
| Parameter | Mouse | Monkey | Rat, Dog, Human (in vitro) |
| Primary Clearance Mechanism | Renal Secretion[2][3] | Metabolism[2][3] | Slow turnover in hepatocytes[3] |
| Major Metabolites | M3 (carbamoyl glucuronide) observed in urine[3] | M3 (carbamoyl glucuronide), M1 (oxidation product)[3] | M3, M6 (mono-oxidation)[3] |
| Primary Route of Excretion | Urine[1] | Not explicitly stated, but metabolites are major components in excreta[3] | Not Applicable |
| Oral Absorption | Rapid and well-absorbed[1] | Not explicitly stated | Not Applicable |
Experimental Protocols
The following sections describe generalized methodologies for key experiments in preclinical pharmacokinetic studies of a small molecule like this compound, based on standard practices.
Animal Models
Male CD-1 mice and female cynomolgus monkeys are commonly used species for preclinical pharmacokinetic studies.[1] Animals are typically acclimated to the laboratory environment before the study begins.[1]
Drug Administration
-
Oral Administration (Mice): this compound can be administered via oral gavage. The compound is typically dissolved in a suitable vehicle, such as physiological saline (0.9% sodium chloride).[1] A common dose used in mouse studies is 10 mg/kg.[1]
-
Intravenous Administration (Mice and Monkeys): For intravenous administration, this compound is also dissolved in a suitable vehicle like physiological saline. Doses of 10 mg/kg in mice and 0.5 mg/kg in monkeys have been reported.[1]
Sample Collection
-
Blood/Plasma:
-
Mice: Serial blood samples can be collected at various time points post-dosing (e.g., 0.1, 0.25, 0.5, 1, 3, 6, 9, 12, and 24 hours).[1] Blood is collected into tubes containing an anticoagulant (e.g., heparin) and plasma is separated by centrifugation.[1]
-
Monkeys: Blood samples are collected at predetermined time points after drug administration.
-
-
Urine and Feces: For excretion balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., up to 168 hours).[1]
Bioanalytical Methods
Concentrations of this compound and its metabolites in plasma, urine, and fecal homogenates are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. For studies involving radiolabeled compounds like [14C]this compound, total radioactivity is measured using liquid scintillation counting.
Conclusion
The preclinical pharmacokinetic evaluation of this compound reveals a profile characterized by good oral absorption in mice and significant species-dependent differences in clearance mechanisms. While mice primarily excrete the drug unchanged via the kidneys, monkeys rely on metabolic clearance, with N-carbamoyl glucuronidation and oxidation being the major pathways. This divergence in metabolic fate underscores the importance of selecting appropriate animal models for predicting human pharmacokinetics. Although specific quantitative parameters for the parent drug remain to be fully elucidated in the public domain, the available data on the disposition and metabolism of this compound provide a solid foundation for further drug development efforts. Future studies detailing the complete pharmacokinetic profile in multiple preclinical species would be invaluable for refining dose selection and safety assessments in subsequent clinical trials.
References
Sofiniclin's Modulation of Neuronal Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofiniclin (also known as ABT-894) is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed initially for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), it demonstrated some efficacy in early clinical trials but ultimately did not progress to market. This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its interaction with nAChR subtypes. It includes a compilation of its binding affinity and functional activity, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development interested in the modulation of nAChRs.
Introduction
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including cognitive function, attention, and reward pathways. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. This compound emerged as a promising therapeutic agent targeting these receptors, specifically the α4β2* and α6β2* subtypes. This guide delves into the core aspects of this compound's interaction with nAChRs, providing a detailed technical foundation for further research and development.
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for this compound's binding affinity and functional activity at various nAChR subtypes.
Table 1: this compound Binding Affinity for nAChR Subtypes
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| α4β2 | [¹²⁵I]-Epibatidine | Rat striatal sections | 1.3 | [1][2] |
| α6β2 | [¹²⁵I]-α-Conotoxin MII | Rat striatal sections | 1.9 | [1] |
Table 2: this compound Functional Activity at nAChR Subtypes
| Receptor Subtype | Cell Line | Assay Type | EC₅₀ (µM) | Efficacy | Reference |
| α4β2 | HEK293 | Not Specified | 0.4 | Full Agonist | [3] |
Note: Further details on the specific assay conditions for the EC₅₀ value in HEK293 cells were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the interaction of this compound with nAChRs.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for [³H]-epibatidine binding to characterize nAChRs.
Objective: To determine the binding affinity (Kᵢ) of this compound for nAChR subtypes.
Materials:
-
Rat brain tissue (e.g., striatum) or cells expressing the nAChR subtype of interest.
-
Radioligand: [¹²⁵I]-Epibatidine or [¹²⁵I]-α-Conotoxin MII.
-
Non-labeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a known displacer for non-specific binding determination).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays (Electrophysiology)
Patch-clamp electrophysiology on cells expressing specific nAChR subtypes is the gold standard for characterizing the functional activity of a compound.
Objective: To determine the potency (EC₅₀) and efficacy (maximal response) of this compound at specific nAChR subtypes.
Materials:
-
HEK293 cells stably or transiently expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Agonist (this compound) solutions of varying concentrations.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the nAChR subtype of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of this compound at a holding potential of, for example, -70 mV.
-
Data Analysis:
-
Measure the peak amplitude of the current response at each this compound concentration.
-
Plot the normalized current response against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal response).
-
The efficacy can be expressed as a percentage of the maximal response to a reference agonist like acetylcholine (ACh).
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows.
Caption: this compound's Proposed Mechanism of Action.
References
The Effect of Sofinicline on Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of sofinicline (formerly ABT-894), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). We delve into its mechanism of action, its modulatory effects on cholinergic and other neurotransmitter systems, and the downstream signaling pathways it influences. This document synthesizes quantitative data from key preclinical studies, details the experimental protocols used to generate this data, and provides visualizations of the core mechanisms and experimental workflows. The aim is to offer a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting the cholinergic system.
Introduction: The Cholinergic System and Sofinicline
The central cholinergic system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a wide array of cognitive processes, including learning, memory, and attention.[1] Nicotinic acetylcholine receptors (nAChRs), a major class of cholinergic receptors, are ligand-gated ion channels that mediate fast synaptic transmission throughout the central nervous system (CNS).[2][3] These receptors are pentameric structures assembled from a variety of subunits, with the α4β2 subtype being the most abundant high-affinity nAChR in the brain.[4]
The α4β2 nAChR has been a significant target for therapeutic development, particularly for conditions marked by cognitive deficits, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6][7] Agonists at this receptor can enhance cholinergic signaling and modulate the release of other key neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin.[8]
Sofinicline (ABT-894) is a novel compound developed as a selective partial agonist for the α4β2 nAChR.[5][9] Its development was driven by the observation that nicotinic agents can improve cognitive function.[6] As a partial agonist, sofinicline binds to and activates the α4β2 receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine, or other full agonists like nicotine (B1678760).[10][11] This property is hypothesized to provide a therapeutic window that enhances cholinergic tone and downstream neurotransmitter release sufficiently to improve cognitive function while minimizing the adverse effects associated with full nicotinic agonism.[12] This guide will explore the preclinical data that defines sofinicline's effects on cholinergic neurotransmission.
Mechanism of Action and Receptor Pharmacology
Sofinicline's primary mechanism is its function as a high-affinity partial agonist at the α4β2 subtype of nAChRs.[5][6]
Receptor Binding Affinity
Binding assays are crucial for determining a compound's affinity for its target receptor. Sofinicline has demonstrated high affinity and selectivity for nAChR subtypes containing the α4 and β2 subunits. It is more potent than the related compound ABT-089.[9][13] The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Radioligand | Sofinicline (ABT-894) Ki (nM) | Reference |
| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [9][13] |
| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [9][13] |
| Note: The asterisk () indicates that the exact subunit composition in native tissue is not fully defined but is known to contain the specified subunits.* |
Functional Activity as a Partial Agonist
As a partial agonist, sofinicline stabilizes a receptor conformation that leads to channel opening, but less effectively than a full agonist. This results in a lower maximal effect (Emax) even at saturating concentrations. This partial agonism is a key feature, as it is thought to provide a "ceiling" effect, preventing the excessive receptor stimulation and subsequent desensitization that can occur with full agonists.[10] This modulation helps to normalize neurotransmitter release, particularly dopamine, in a controlled manner.[11]
The functional consequence of sofinicline binding is the influx of cations (Na⁺, K⁺, and Ca²⁺) through the nAChR channel, leading to depolarization of the neuronal membrane.[3] The influx of calcium is particularly significant as it acts as a second messenger, triggering downstream signaling cascades and modulating neurotransmitter release from presynaptic terminals.
Modulation of Cholinergic and Dopaminergic Neurotransmission
The strategic location of α4β2 nAChRs on presynaptic terminals allows them to exert powerful control over the release of multiple neurotransmitters.[2] Sofinicline, by activating these receptors, directly influences these systems.
Impact on Dopamine Release
A critical effect of α4β2 nAChR activation is the modulation of dopamine release.[3][14] These receptors are densely expressed on dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and prefrontal cortex. Activation of these presynaptic nAChRs enhances dopamine release in these terminal fields.[15]
Studies have shown that α4β2 agonists can stimulate dopamine release.[15] Varenicline, another α4β2 partial agonist, has been shown to produce a moderate and sustained increase in dopamine levels.[11] Sofinicline is expected to act similarly, increasing dopamine efflux in a controlled manner. This mechanism is believed to underlie its potential efficacy in treating ADHD, a disorder associated with dysregulated dopamine signaling.[6]
Impact on Acetylcholine Release
Nicotinic agonists can also influence the release of acetylcholine itself through presynaptic autoreceptors, creating a feedback loop.[16] Systemic administration of the nicotinic agonist RJR-2403 has been shown to produce a significant (90%) and sustained increase in cortical acetylcholine levels in rats, as measured by in vivo microdialysis.[8] Given its similar mechanism, sofinicline is anticipated to produce comparable effects, thereby amplifying cholinergic tone in key cortical regions.
dot
Caption: Sofinicline's action at a presynaptic terminal.
Intracellular Signaling Pathways
The activation of nAChRs by sofinicline is not limited to immediate changes in membrane potential and neurotransmitter release. The resulting calcium influx initiates downstream intracellular signaling cascades that can have long-term effects on neuronal health and function.
One of the key pathways activated by nAChR-mediated Ca²⁺ entry is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[4][17] This pathway is critically involved in promoting cell survival and neuroprotection by inhibiting apoptotic (cell death) processes. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins and the enhancement of anti-apoptotic proteins like Bcl-2.[17] This neuroprotective effect suggests that compounds like sofinicline could potentially modify the course of neurodegenerative diseases.[4]
dot
Caption: The nAChR-mediated PI3K/Akt signaling pathway.
Detailed Experimental Protocols
The characterization of sofinicline's effects relies on a suite of established preclinical assays. Below are detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Binding)
This protocol is used to determine the binding affinity (Ki) of sofinicline for specific nAChR subtypes.
-
Objective: To quantify the affinity of sofinicline for α4β2* and α6β2* nAChRs in native tissue.
-
Materials: Rat striatal sections, radioligands (¹²⁵I-epibatidine for α4β2, ¹²⁵I-α-conotoxinMII for α6β2), unlabeled sofinicline, blocking agents (100 nM α-CtxMII for α4β2* assay to block α6β2* sites), incubation buffer, scintillation counter or phosphor imaging system.
-
Procedure:
-
Tissue Preparation: Rat brains are dissected, and the striatum is sectioned using a cryostat.
-
Incubation: Sections are incubated with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of unlabeled sofinicline.
-
Blocking (for α4β2):* To isolate α4β2* binding, incubations with ¹²⁵I-epibatidine are performed in the presence of 100 nM α-conotoxinMII to block its binding to α6β2* sites.
-
Washing: After incubation, sections are washed in ice-cold buffer to remove unbound ligand.
-
Detection: Sections are exposed to phosphor imaging film or quantified using a gamma counter.
-
Data Analysis: The concentration of sofinicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[18][19][20]
-
Objective: To measure extracellular levels of acetylcholine and dopamine in the prefrontal cortex or nucleus accumbens following systemic administration of sofinicline.
-
Materials: Adult male Sprague-Dawley rats, stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), guide cannula, anesthesia (e.g., isoflurane), microinfusion pump, fraction collector, artificial cerebrospinal fluid (aCSF), HPLC system with electrochemical detection.[18][21]
-
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., prefrontal cortex). The cannula is secured with dental cement. Animals are allowed to recover for several days.[22]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the awake, freely moving animal.[19]
-
Perfusion & Equilibration: The probe is perfused with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.
-
Drug Administration: Sofinicline or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Post-Injection Collection: Dialysate collection continues for several hours post-injection.
-
Sample Analysis: The concentration of acetylcholine or dopamine in the dialysate samples is quantified using HPLC coupled with electrochemical detection.[18]
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the pre-drug baseline average.
-
dot
Caption: Experimental workflow for in vivo microdialysis.
Electrophysiology (Brain Slice Recording)
This protocol is used to measure the direct effects of sofinicline on the electrical activity of specific neurons, such as VTA dopamine neurons.[23][24]
-
Objective: To determine if sofinicline modulates the firing rate of VTA dopamine neurons.
-
Materials: Rat or mouse brain slices containing the VTA, artificial cerebrospinal fluid (aCSF), recording chamber, patch-clamp amplifier, electrodes, microscope with IR-DIC optics.
-
Procedure:
-
Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Neuron Identification: VTA dopamine neurons are visually identified using IR-DIC optics and further characterized by their electrophysiological properties, such as a slow, regular firing pattern and the presence of a hyperpolarization-activated current (Ih).[25][26]
-
Baseline Activity: The spontaneous firing rate of a neuron is recorded in the whole-cell or cell-attached patch-clamp configuration.
-
Drug Application: Sofinicline is bath-applied to the slice at known concentrations.
-
Effect Measurement: Changes in the neuron's firing rate, membrane potential, or synaptic currents are recorded during and after drug application.
-
Data Analysis: The firing frequency before, during, and after sofinicline application is compared to determine the drug's effect.
-
dot
Caption: Experimental workflow for brain slice electrophysiology.
Conclusion
Sofinicline is a selective α4β2 nicotinic acetylcholine receptor partial agonist that exerts significant influence over cholinergic and dopaminergic neurotransmission. Its high affinity for the α4β2 subtype allows it to modulate the activity of these key receptors, which are strategically positioned to control the release of multiple neurotransmitters. By partially activating these receptors, sofinicline enhances the release of dopamine and acetylcholine in a controlled manner, avoiding the overstimulation associated with full agonists. Furthermore, it engages intracellular signaling pathways like the PI3K/Akt cascade, which may confer neuroprotective benefits. The preclinical data, generated through rigorous experimental protocols such as receptor binding assays, in vivo microdialysis, and electrophysiology, provide a strong mechanistic foundation for its potential therapeutic use in disorders characterized by deficits in cholinergic and dopaminergic function. This guide provides the foundational technical details for researchers and drug developers working to advance therapeutics for cognitive and neurological disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ispronicline: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of dopamine release by nicotinic acetylcholine receptor ligands in rat brain slices correlates with the profile of high, but not low, sensitivity alpha4beta2 subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jneurosci.org [jneurosci.org]
Sofinicline in Parkinson's Disease Research: A Technical Guide
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, resting tremors, and postural instability[1]. While dopamine (B1211576) replacement therapy remains the gold standard for managing motor symptoms, it is often associated with diminishing efficacy and the emergence of side effects over time[2]. Furthermore, non-dopaminergic pathways, including the cholinergic system, are also implicated in the pathophysiology of PD, contributing to both motor and non-motor symptoms. This has spurred research into alternative therapeutic targets, with a growing interest in nicotinic acetylcholine (B1216132) receptors (nAChRs).
Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are being investigated for their potential neuroprotective and cognitive-enhancing effects[3]. Agonists of these receptors can modulate the release of several neurotransmitters, including dopamine, which is crucial for motor control[4]. Sofinicline (formerly ABT-894) is a potent and selective agonist for the α4β2 nAChR subtype[5][6]. While extensively studied for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action suggests a plausible therapeutic role in Parkinson's disease[6][7]. This technical guide provides an in-depth overview of Sofinicline, its mechanism of action, preclinical data, and the experimental protocols relevant to its investigation in the context of Parkinson's disease research.
Pharmacology of Sofinicline
Sofinicline is a novel compound that demonstrates high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. Its potency is highlighted by its low nanomolar binding affinities, making it a subject of interest for conditions where cholinergic modulation is desired[5][8].
Quantitative Data: Binding Affinity
The binding affinity of Sofinicline to different nAChR subtypes has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [5][8] |
| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [5][8] |
| *Indicates the possible presence of other subunits in the nAChR complex. |
Mechanism of Action and Signaling Pathways
Sofinicline exerts its effects by binding to and activating α4β2 nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system[4]. Upon agonist binding, the receptor undergoes a conformational change, opening a channel permeable to cations such as sodium (Na+) and calcium (Ca2+)[4]. The influx of these ions leads to neuronal depolarization and the modulation of neurotransmitter release[4]. In the context of Parkinson's disease, the stimulation of α4β2 nAChRs on dopaminergic terminals in the striatum is of particular interest as it can enhance dopamine release, potentially compensating for the dopaminergic deficit[9].
References
- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Significance of nicotine and nicotinic acetylcholine receptors in Parkinson’s disease [frontiersin.org]
- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 5. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 6. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medrxiv.org [medrxiv.org]
Molecular Interactions of Sofiniclin with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofiniclin (ABT-894) is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the molecular interactions between this compound and nAChRs, consolidating key binding affinity and functional activity data. Detailed experimental methodologies for radioligand binding assays and functional characterization are presented, alongside visualizations of experimental workflows and signaling pathways. This document serves as a comprehensive resource for researchers engaged in the study of nAChR pharmacology and the development of novel therapeutics targeting this receptor family.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] The diversity of nAChR subtypes, arising from various combinations of α and β subunits, allows for a wide range of physiological functions and presents opportunities for selective pharmacological targeting.[1] this compound (ABT-894) emerged as a promising therapeutic candidate, particularly for attention-deficit/hyperactivity disorder (ADHD), due to its potent and selective agonist activity at α4β2* and α6β2* nAChR subtypes.[1][2] Understanding the precise molecular interactions of this compound with these receptors is crucial for elucidating its mechanism of action and for the rational design of future nAChR-targeted drugs.
Quantitative Molecular Interaction Data
The interaction of this compound with various nAChR subtypes has been characterized through binding and functional assays. The following tables summarize the available quantitative data.
Table 1: this compound Binding Affinities for nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| α4β2 | [¹²⁵I]Epibatidine | Rat Striatum | 1.3 | [3] |
| α6β2 | [¹²⁵I]α-Conotoxin MII | Rat Striatum | 1.9 | [3] |
Note: The asterisk () indicates that the receptor complex may contain other subunits.*
Table 2: this compound Functional Activity at nAChR Subtypes
| nAChR Subtype | Assay Type | Cell Line / System | Agonist Activity | Efficacy | EC₅₀ | Reference |
| α4β2 | Electrophysiology | Neuronal Cell Assays | Potent Agonist | Full Agonist | Not Reported | [2] |
| α6β2* | Electrophysiology | Neuronal Cell Assays | Potent Agonist | Not Reported | Not Reported | [2] |
| α6β4 | Electrophysiology | Not Specified | Weak Partial Agonist | Low | Not Reported | [4] |
Experimental Protocols
The characterization of this compound's interaction with nAChRs relies on a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy and potency.
Radioligand Binding Assays
These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for α4β2* and α6β2* nAChRs.
Materials:
-
Rat striatal tissue
-
[¹²⁵I]Epibatidine (for α4β2* labeling)
-
[¹²⁵I]α-Conotoxin MII (for α6β2* labeling)
-
α-Conotoxin MII (as a blocker for α6β2*)
-
This compound (unlabeled)
-
Homogenization buffer
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Workflow Diagram:
Protocol Steps:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer.[5]
-
-
Competitive Binding Assay:
-
To determine α4β2* binding, incubate the membranes with [¹²⁵I]Epibatidine, varying concentrations of unlabeled this compound, and 100 nM α-Conotoxin MII to block binding to α6β2* sites.[3]
-
To determine α6β2* binding, incubate the membranes with [¹²⁵I]α-Conotoxin MII and varying concentrations of unlabeled this compound.[3]
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[5]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding inhibited versus the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC₅₀) and efficacy of an agonist.
This technique is a gold standard for characterizing the function of ion channels expressed in a heterologous system.
Objective: To measure the electrophysiological response of nAChR subtypes to this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α4, β2, α7)
-
TEVC amplifier and data acquisition system
-
Microelectrodes
-
Perfusion system
-
Oocyte recording solution (e.g., Ringer's solution)
-
This compound solutions of varying concentrations
Workflow Diagram:
Protocol Steps:
-
Oocyte Preparation:
-
Surgically harvest oocytes from Xenopus laevis.
-
Microinject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 1-5 days to allow for receptor expression on the cell surface.[6]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for measuring membrane voltage and one for injecting current.
-
Clamp the membrane potential at a holding potential, typically -70 mV.[6]
-
Apply this compound at various concentrations via the perfusion system.
-
Record the resulting inward current, which reflects the flow of cations through the activated nAChR channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each this compound concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current versus the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and Emax (efficacy).
-
These assays use fluorescent dyes to measure changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Objective: To measure [Ca²⁺]i changes in response to this compound-mediated nAChR activation.
Materials:
-
Mammalian cells expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Recording buffer (e.g., Hank's Balanced Salt Solution)
-
This compound solutions
-
Fluorescence microscope or plate reader (e.g., FLIPR)
Protocol Steps:
-
Cell Preparation:
-
Plate the cells in a suitable format (e.g., glass-bottom dishes or 96-well plates).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in the presence of Pluronic F-127 for approximately 30 minutes at 37°C.[7]
-
Wash the cells to remove excess dye and allow for de-esterification.[7]
-
-
Calcium Imaging:
-
Acquire baseline fluorescence images or readings.
-
Apply this compound at various concentrations to the cells.
-
Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in [Ca²⁺]i.[8]
-
-
Data Analysis:
-
Quantify the peak change in fluorescence intensity for each concentration of this compound.
-
Plot the change in fluorescence versus this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the curve.
-
Signaling Pathways
The primary mechanism of action for this compound is the direct activation of nAChR ion channels. This binding event triggers a cascade of downstream cellular events.
Ionotropic Signaling and Neurotransmitter Release
This compound binding to the orthosteric site on α4β2* and α6β2* nAChRs stabilizes the open conformation of the channel. This leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, causing membrane depolarization.[9] This depolarization can trigger the opening of voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium. The elevated calcium levels, both from the nAChR channel itself and from VGCCs, promote the release of neurotransmitters, such as dopamine (B1211576) and norepinephrine, from presynaptic terminals.[2]
Intracellular Calcium-Mediated Signaling
The influx of calcium through nAChRs and VGCCs acts as a second messenger, initiating various intracellular signaling cascades. While specific downstream pathways for this compound have not been fully elucidated, activation of nAChRs by other agonists is known to engage pathways such as the PI3K/Akt and MAPK/ERK pathways.[9] These pathways can influence a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity.
Conclusion
This compound is a high-affinity agonist at α4β2* and α6β2* nAChRs, with evidence suggesting it is a full agonist at the former and a weak partial agonist at α6β4 subtypes. Its primary mechanism involves the activation of these ion channels, leading to membrane depolarization and subsequent release of key neurotransmitters like dopamine and norepinephrine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nAChR modulators. Further research is required to fully quantify its functional profile across all nAChR subtypes and to delineate the specific downstream signaling cascades it activates. This will be essential for a complete understanding of its therapeutic potential and for the development of next-generation, subtype-selective nAChR ligands.
References
- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Two-Electrode Voltage-Clamp Recording. [bio-protocol.org]
- 7. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sofiniclin (ABT-894) in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sofiniclin is a novel compound that acts as a highly selective agonist at the α4β2 neuronal nicotinic receptor. This receptor subtype is implicated in various cognitive processes, including attention, learning, and memory. Dysregulation of the nicotinic acetylcholine (B1216132) system has been linked to the pathophysiology of ADHD. As such, this compound has been evaluated in preclinical models to assess its potential as a therapeutic agent for cognitive deficits. While clinical trials have been conducted in humans, detailed protocols and dosage data from foundational rodent studies remain largely within proprietary company reports. This document aims to provide a comprehensive overview of the available information to guide researchers in designing in vivo rodent studies with this compound.
Signaling Pathway
This compound's primary mechanism of action is the activation of α4β2 nAChRs. These receptors are ligand-gated ion channels that, upon binding to agonists like acetylcholine or this compound, open to allow the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane, which in turn can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in brain regions critical for cognition and attention, such as the prefrontal cortex and hippocampus.
Figure 1: Simplified signaling pathway of this compound (ABT-894).
Quantitative Data from In Vivo Studies
Direct dose-response data for this compound in rodent models of cognition and attention is not extensively published. The majority of publicly available data pertains to human clinical trials and studies in non-human primates for other indications.
Table 1: this compound (ABT-894) Dosage in Non-Rodent In Vivo Studies
| Species | Disease Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Monkey | Parkinson's Disease (L-Dopa-induced dyskinesia) | Oral (p.o.) | 0.001 - 0.10 mg/kg | Significant reduction in dyskinesias. | [Cites available but not publicly accessible] |
| Human | ADHD | Oral (p.o.) | 1, 2, 4 mg QD; 4 mg BID | 4 mg BID showed significant improvement in ADHD symptoms.[1][2] | [Cites available but not publicly accessible] |
| Human | Diabetic Peripheral Neuropathic Pain | Oral (p.o.) | 1, 2, 4, 6 mg BID | No significant efficacy compared to placebo. | [Cites available but not publicly accessible] |
Note: While the monkey data for Parkinson's disease provides a potential starting point for dose-range finding studies in rodents, it is crucial to perform dose-escalation studies to determine the optimal therapeutic window for cognitive and attentional effects, as nicotinic agonists often exhibit a U-shaped dose-response curve.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound (ABT-894) is typically a solid that needs to be dissolved in a suitable vehicle for oral (p.o.) or parenteral (e.g., subcutaneous, s.c.; intraperitoneal, i.p.) administration.
Vehicle Selection: The choice of vehicle will depend on the desired route of administration and the solubility of the specific salt form of this compound. Common vehicles for rodent studies include:
-
Saline (0.9% NaCl): For water-soluble salts.
-
Distilled Water: For water-soluble salts.
-
5-10% Dimethyl Sulfoxide (DMSO) in Saline: To aid in the dissolution of less soluble compounds.
-
5-10% Tween 80 in Saline: A surfactant to create a stable suspension.
-
0.5-1% Carboxymethylcellulose (CMC) in Water: For creating suspensions.
Example Preparation Protocol for Oral Gavage (Suspension):
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution (e.g., 0.5% CMC in distilled water).
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Administer the suspension to the animals via oral gavage at a volume appropriate for their body weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
Experimental Workflow for a Behavioral Study
Figure 2: General experimental workflow for a rodent behavioral study.
Key Behavioral Assays for Cognition and Attention
While specific protocols for this compound are not publicly detailed, the following are standard behavioral paradigms used to assess the domains of cognition and attention relevant to ADHD in rodents.
1. Five-Choice Serial Reaction Time Task (5-CSRTT)
-
Purpose: To assess visual attention and impulsivity.
-
Apparatus: An operant chamber with five apertures that can be illuminated, a food reward dispenser, and response sensors.
-
General Procedure:
-
Training: Animals are food-restricted and trained to nose-poke an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased to increase attentional demand.
-
Testing: Once trained, animals are tested on their ability to correctly identify the briefly illuminated aperture.
-
-
Key Parameters to Manipulate for Testing Drug Effects:
-
Stimulus Duration: Shorter durations increase the attentional load.
-
Inter-Trial Interval (ITI): A fixed or variable ITI can be used. Premature responses during the ITI are a measure of impulsivity.
-
-
Primary Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response (a measure of inattention).
-
Premature Responses: Responses made during the ITI (a measure of impulsivity).
-
Response Latency: Time taken to make a correct response.
-
2. Novel Object Recognition (NOR) Task
-
Purpose: To assess recognition memory.
-
Apparatus: An open field arena and a set of objects that are novel to the animal.
-
General Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a delay (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Primary Measure:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Conclusion
This compound (ABT-894) has shown promise in preclinical and clinical studies for its potential to ameliorate cognitive and attentional deficits. While specific in vivo rodent dosages and detailed experimental protocols are not widely published, this document provides a framework for researchers to design their own studies. It is recommended to consult the available literature on other α4β2 nAChR agonists to inform dose selection and to conduct thorough dose-response studies to identify the optimal therapeutic window for this compound in the desired rodent model and behavioral paradigm. The provided general protocols for drug preparation and behavioral testing can be adapted to investigate the effects of this compound on various aspects of cognition and attention.
References
- 1. Efficacy and safety of the α4β2 neuronal nicotinic receptor agonist ABT-894 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Sofiniclin Stock Solutions in DMSO for Preclinical Research
Abstract
Sofiniclin (ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. Its therapeutic potential is being investigated for various neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO). These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in preclinical studies.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value |
| Chemical Name | (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane |
| Molecular Formula | C₁₀H₁₁Cl₂N₃ |
| Molecular Weight | 244.12 g/mol |
| CAS Number | 799279-80-4 |
| Appearance | White to light brown solid powder |
| Solubility in DMSO | 16.67 mg/mL to 35.71 mg/mL (ultrasonic and warming to 60°C may be required) |
Mechanism of Action and Signaling Pathway
This compound is a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][3] The α4β2 nAChR is a ligand-gated ion channel that is highly expressed in the brain.[4][5] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[6] This influx of positive ions leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, triggering neurotransmitter release.[6]
Beyond its ionotropic action, the α4β2 nAChR can also engage in metabotropic signaling.[7] This involves the activation of intracellular second messenger cascades, including the Src/Syk/PLCγ1 pathway, leading to the activation of Protein Kinase C (PKC).[7]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for further dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.44 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile amber or foil-wrapped vial. Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Note: If the compound does not fully dissolve, brief sonication or gentle warming in a water bath (up to 60°C) can be used to aid dissolution.[7]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the table below.
Storage Conditions for this compound:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| DMSO Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Workflow: In Vitro Cell-Based Assay
This workflow outlines the general steps for using the this compound DMSO stock solution in a cell-based assay, such as a membrane potential or ion flux assay.
Protocol: Cell-Based Membrane Potential Assay
This protocol is an example of a functional assay to determine the potency of this compound on α4β2 nAChRs expressed in a suitable cell line (e.g., SH-EP1).[8]
Materials:
-
SH-EP1 cells stably expressing α4β2 nAChRs
-
Cell culture medium and supplements
-
384-well black, clear-bottom tissue culture plates
-
This compound DMSO stock solution (10 mM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye kit
-
Fluorescent plate reader
Procedure:
-
Cell Culture: Culture and maintain the SH-EP1-α4β2-nAChR cell line according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere and grow.[8]
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the assay wells should be kept below 0.5% to avoid cellular toxicity.[9] A vehicle control containing the same final concentration of DMSO should be included.
-
-
Dye Loading: Prepare and load the membrane potential-sensitive dye into the cells according to the manufacturer's instructions.
-
Compound Addition: Add the this compound working solutions and controls to the appropriate wells of the plate.
-
Signal Detection: Measure the fluorescence signal at appropriate time points using a fluorescent plate reader.
-
Data Analysis: Analyze the concentration-response data using a suitable software to calculate the EC₅₀ value for this compound.
Application in In Vivo Studies
For in vivo experiments, the this compound DMSO stock solution must be further diluted in a vehicle suitable for administration to animals.[2] Common vehicle formulations include saline, corn oil, or aqueous solutions containing co-solvents like PEG300 and Tween-80.[2] The final DMSO concentration in the administered formulation should be minimized.
Example In Vivo Formulation:
To prepare a 1 mg/mL dosing solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:[2]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For 1 mL of the final formulation, take 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for preclinical research. Adherence to these guidelines will help ensure the accuracy, reliability, and reproducibility of experimental results. It is crucial to consider the specific requirements of each experimental setup and to perform appropriate validation and control experiments.
References
- 1. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 7. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Oral Administration of Sofiniclin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofiniclin, also known as ABT-894, is a highly selective full agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in central nervous system disorders, including attention-deficit/hyperactivity disorder (ADHD). As a critical component of preclinical research, the development of appropriate oral formulations for animal studies is paramount to achieving consistent and reliable pharmacokinetic and pharmacodynamic data.
These application notes provide a summary of available information on the oral formulation of this compound for animal administration, detailed experimental protocols based on this information, and visualizations to aid in experimental design and understanding of the compound's mechanism of action.
Disclaimer: Detailed quantitative pharmacokinetic data and specific formulation compositions from definitive preclinical studies on this compound are not extensively available in the public domain. The following protocols and data are synthesized from available literature and supplier recommendations and should be adapted and validated for specific experimental needs.
Data Presentation
Comprehensive quantitative pharmacokinetic data for the oral administration of this compound in various animal species and formulations are not publicly available. Preclinical studies have been conducted in mice and monkeys, revealing species-specific differences in metabolism. In mice, this compound is primarily eliminated through renal secretion, whereas in monkeys, it is cleared metabolically[1]. For comparative purposes, a template table for desired pharmacokinetic parameters is provided below. Researchers are encouraged to populate this table with their own experimental data.
Table 1: Template for Pharmacokinetic Parameters of Orally Administered this compound in Animals
| Animal Model | Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Mouse | e.g., 0.5% MC in water | Internal Data | |||||
| Rat | e.g., 10% DMSO, 90% Corn Oil | Internal Data |
| Monkey | Water on cracker | | | | | | e.g., Zhang et al., 2014 |
Mechanism of Action: α4β2 nAChR Signaling Pathway
This compound exerts its effects by binding to and activating the α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. Activation of these receptors in the central nervous system leads to the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers downstream signaling cascades implicated in neuronal survival and cognitive function.
Experimental Protocols
The selection of a vehicle for oral administration depends on the physicochemical properties of the compound, the animal species, and the objectives of the study. Based on available information, two primary methods for oral dosing of this compound in animals can be proposed: administration of a solution/suspension via oral gavage and administration on a solid food carrier.
Protocol 1: Preparation of a this compound Solution for Oral Gavage in Rodents
This protocol is based on common vehicles used for poorly water-soluble compounds in preclinical research and is adapted from supplier recommendations[2]. It is critical to perform a pilot study to ensure the tolerability of the selected vehicle in the chosen animal model.
Materials:
-
This compound (ABT-894) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution on the day of the experiment. The example below is for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For 10 mL of vehicle:
-
Add 4 mL of PEG300 to a sterile vial.
-
Add 1 mL of DMSO and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is homogeneous.
-
Add 4.5 mL of sterile saline and mix thoroughly.
-
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder. For a target concentration of 2 mg/mL, weigh 20 mg of this compound.
-
Create a stock solution by dissolving the this compound in the DMSO portion of the vehicle first to ensure complete dissolution. For the example above, dissolve 20 mg of this compound into 1 mL of DMSO. Gentle warming or sonication may be used if necessary.
-
Add the PEG300 to the this compound/DMSO mixture and mix.
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume of 10 mL.
-
Vortex the final formulation thoroughly to ensure a homogeneous solution. Visually inspect for any precipitation.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage using an appropriately sized gavage needle.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Protocol 2: Oral Administration in a Food Carrier for Monkeys
This protocol is derived from a study in which this compound was administered to monkeys to assess its effect on L-dopa-induced dyskinesias[3]. This method is particularly useful for species that are difficult to dose via gavage and can improve compliance.
Materials:
-
This compound (ABT-894) powder
-
Sterile water for injection
-
A palatable food item (e.g., a small piece of cracker or fruit)
-
Calibrated micropipette
Procedure:
-
Dose Calculation: Calculate the total dose of this compound required for the animal based on its body weight and the target mg/kg dose.
-
Solution Preparation:
-
Dissolve the calculated dose of this compound powder in a minimal, precise volume of sterile water. The reported volume is between 30-40 µL[3].
-
Ensure the powder is fully dissolved.
-
-
Application to Carrier:
-
Using a calibrated micropipette, carefully apply the 30-40 µL aliquot of the this compound solution onto the surface of the cracker.
-
Allow the solution to be absorbed by the cracker.
-
-
Administration:
-
Present the cracker to the animal.
-
Observe the animal to ensure the entire dose is consumed. This method is typically performed at a specific time relative to other treatments or measurements (e.g., 30 minutes prior to L-dopa administration in the cited study)[3].
-
Logical Relationships in Preclinical Formulation Development
The development of a suitable oral formulation for preclinical studies involves a logical progression from understanding the compound's properties to in vivo testing. The goal is to achieve adequate systemic exposure to assess the compound's efficacy and safety.
References
- 1. Metabolism and disposition of ABT-894, a novel α4β2 neuronal acetylcholine receptor agonist, in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABT-089 and ABT-894 Reduce L-Dopa-Induced Dyskinesias in a Monkey Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Sofinicline Binding Affinity Using ¹²⁵I-Epibatidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofinicline (ABT-894) is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), and has been investigated as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4][5] Understanding the binding affinity of Sofinicline to specific nAChR subtypes is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This document provides detailed application notes and protocols for measuring the binding affinity of Sofinicline to α4β2* nAChRs using the radioligand ¹²⁵I-epibatidine.
Epibatidine is a potent nAChR agonist that binds to multiple nAChR subtypes with high affinity.[6][7] Its radioiodinated form, ¹²⁵I-epibatidine, is a valuable tool for characterizing the binding of novel compounds to these receptors.[6] This protocol will focus on a competitive binding assay, where the ability of Sofinicline to displace ¹²⁵I-epibatidine from α4β2* nAChRs is measured.
Data Presentation
The binding affinity of Sofinicline for nAChR subtypes is typically determined through radioligand binding assays. The key quantitative measure is the inhibition constant (Ki), which represents the concentration of Sofinicline required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue/Cell Source | Reference |
| Sofinicline | α4β2* nAChR | ¹²⁵I-epibatidine | 1.3 | Rat Striatal Sections | [1][2] |
| Sofinicline | α6β2* nAChR | ¹²⁵I-α-conotoxinMII | 1.9 | Rat Striatal Sections | [1][2] |
Note: The asterisk () indicates that other subunits may be present in the receptor complex.*
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of Sofinicline for α4β2* nAChRs using ¹²⁵I-epibatidine.
Materials and Reagents
-
Tissue: Rat striatal tissue, known to have a high density of α4β2* and α6β2* nAChRs.
-
Radioligand: ¹²⁵I-epibatidine (specific activity ~2200 Ci/mmol).
-
Competitor: Sofinicline hydrochloride.
-
Blocking Agent: α-Conotoxin MII (α-CtxMII) to block the binding of ¹²⁵I-epibatidine to α6β2* nAChRs.[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Protein Assay Kit (e.g., BCA or Bradford).
-
Homogenizer.
-
High-speed refrigerated centrifuge.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Gamma counter.
Experimental Workflow
Step-by-Step Protocol
1. Membrane Preparation
-
Dissect rat striata on ice and place them in ice-cold assay buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparation at -80°C until use.
2. Competitive Binding Assay
-
Prepare serial dilutions of Sofinicline in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Sofinicline at various concentrations (or vehicle for total binding)
-
100 nM α-CtxMII to block α6β2* nAChRs[1]
-
A final concentration of ¹²⁵I-epibatidine (e.g., a concentration near its Kd for α4β2* nAChRs)
-
Membrane preparation (typically 50-100 µg of protein per tube)
-
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 1 mM nicotine) instead of Sofinicline.[8]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[8]
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials or tubes suitable for gamma counting.
-
Measure the radioactivity on the filters using a gamma counter.
4. Data Analysis
-
Calculate the specific binding at each Sofinicline concentration:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the Sofinicline concentration.
-
Fit the data using a non-linear regression model (e.g., a one-site fit) to determine the IC₅₀ value (the concentration of Sofinicline that inhibits 50% of the specific ¹²⁵I-epibatidine binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of ¹²⁵I-epibatidine used in the assay and Kd is the dissociation constant of ¹²⁵I-epibatidine for the α4β2* nAChR.
-
Signaling Pathways
Activation of nAChRs, including the α4β2 subtype, by agonists like Sofinicline initiates a cascade of intracellular signaling events. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺.[9][10] The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling pathways.
The activation of α4β2 nAChRs can lead to the modulation of several signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[9][11][12] These pathways are known to be involved in crucial cellular processes such as cell survival, proliferation, and synaptic plasticity. The neuroprotective effects of nAChR agonists are often attributed to the activation of the PI3K/Akt pathway.[9][11]
Conclusion
The use of ¹²⁵I-epibatidine in competitive binding assays provides a robust and sensitive method for determining the binding affinity of novel compounds like Sofinicline for α4β2* nAChRs. The protocols and information presented here offer a comprehensive guide for researchers to accurately characterize the pharmacological profile of Sofinicline and other nAChR ligands. Understanding these binding characteristics is a fundamental step in the development of new therapeutics targeting the nicotinic cholinergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009149003A1 - Sofinicline (abt-894 ) for attention-deficit/hyperactivity disorder - Google Patents [patents.google.com]
- 6. Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with Sofiniclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofiniclin (also known as ABT-894) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in cognitive processes and the pathophysiology of several neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound's effects on α4β2 nAChRs using the whole-cell patch-clamp technique. The provided methodologies are designed for researchers in academia and the pharmaceutical industry engaged in the study of nicotinic ligands and their therapeutic potential.
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and exists in two primary stoichiometric forms: a high-sensitivity (HS) isoform, typically (α4)2(β2)3, and a low-sensitivity (LS) isoform, typically (α4)3(β2)2. These isoforms exhibit distinct pharmacological and biophysical properties. Understanding the interaction of novel compounds like this compound with these receptor subtypes is crucial for elucidating their mechanism of action and predicting their clinical efficacy and side-effect profiles.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant nicotinic ligands, providing a comparative framework for experimental design and data interpretation.
Table 1: Binding Affinities of this compound for nAChR Subtypes
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| This compound (ABT-894) | α4β2 | [¹²⁵I]epibatidine | 1.3 | [1] |
| This compound (ABT-894) | α6β2 | [¹²⁵I]α-conotoxinMII | 1.9 | [1] |
*Note: Binding assays were performed on rat striatal sections.
Table 2: Electrophysiological Characterization of Nicotinic Agonists on Human α4β2 nAChRs
| Compound | Cell Line | EC₅₀ (µM) | Relative Efficacy (% of ACh) | Reference |
| Acetylcholine (ACh) | HEK293 | 3 | 100 | [2] |
| (-)-Nicotine | HEK293 | 1.6 | 112 ± 7 | [2] |
| ABT-418 | HEK293 | 13.9 | 190 ± 15 | [2] |
| This compound (ABT-894) | HEK293T | Not explicitly stated, weak partial agonism on α6β4 compared to α4β2 | Weak partial agonism on α6β4 | [3] |
*Note: Data for this compound from direct electrophysiological dose-response studies on α4β2 nAChRs are limited in publicly available literature. The provided information indicates its activity profile relative to other nAChR subtypes.
Experimental Protocols
This section outlines the detailed methodologies for investigating the effects of this compound on α4β2 nAChRs using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
Objective: To prepare a cellular model expressing human α4β2 nAChRs for electrophysiological recording.
Materials:
-
HEK293 (Human Embryonic Kidney 293) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids encoding human α4 and β2 nAChR subunits
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-D-lysine coated glass coverslips
Protocol:
-
Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
One day before transfection, seed the cells onto poly-D-lysine coated glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the human α4 and β2 subunits at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's instructions. To enrich for a specific stoichiometry, the ratio of α4 to β2 cDNA can be adjusted (e.g., 1:10 for predominantly high-sensitivity (α4)₂(β2)₃ receptors).
-
(Optional) Co-transfect with a green fluorescent protein (GFP) plasmid to facilitate the identification of transfected cells.
-
Allow the cells to express the receptors for 24-48 hours post-transfection before performing electrophysiological recordings.
Solutions and Reagents
Objective: To prepare the necessary solutions for patch-clamp recording and drug application.
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
Intracellular (Pipette) Solution (in mM):
-
130 K-Gluconate
-
10 KCl
-
1 MgCl₂
-
10 HEPES
-
1.1 EGTA
-
5 ATP-Mg
-
0.5 GTP-Na
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
Objective: To record ionic currents through α4β2 nAChRs in response to this compound application.
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., Digidata 1440A)
-
Micromanipulator
-
Perfusion system for drug application
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
Protocol:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and continuously perfuse with extracellular solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Identify a transfected cell (e.g., by GFP fluorescence) and approach it with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.
-
Apply this compound at various concentrations using a rapid perfusion system to evoke inward currents. To determine the dose-response relationship, apply concentrations ranging from 1 nM to 100 µM.
-
To assess desensitization, apply a saturating concentration of this compound for an extended period (e.g., 5-10 seconds) and measure the decay of the current.
-
To study recovery from desensitization, apply two brief pulses of a saturating concentration of this compound with varying inter-pulse intervals.
-
Record and digitize the currents using appropriate software (e.g., pCLAMP).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
Application Notes and Protocols for Sofiniclin Administration in Primate Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Sofiniclin (ABT-894), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in non-human primate models of Parkinson's disease (PD). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for Parkinson's disease, particularly in managing levodopa-induced dyskinesias (LIDs).
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While levodopa (B1675098) remains the gold standard for symptomatic treatment, its long-term use often leads to debilitating motor complications, including LIDs. The nicotinic cholinergic system, particularly the α4β2 and α6β2* nAChRs, has emerged as a promising target for novel therapeutic strategies to manage PD symptoms and treatment-related complications.
This compound (ABT-894) is a full agonist at α4β2* and α6β2* nAChRs. Preclinical studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates, a well-established model of Parkinson's disease, have demonstrated the potential of this compound to significantly reduce LIDs without compromising the anti-parkinsonian effects of levodopa.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound (ABT-894) in MPTP-lesioned monkeys.
Table 1: Efficacy of Oral this compound (ABT-894) on Levodopa-Induced Dyskinesias (LIDs) in MPTP-Lesioned Monkeys
| Dose of ABT-894 (mg/kg, oral, twice daily) | Treatment Duration | Mean Reduction in LIDs (%) | Reference |
| 0.0001 | Not specified | No significant effect | [2] |
| 0.0003 | Not specified | No significant effect | [2] |
| 0.001 | Not specified | Significant reduction | [2] |
| 0.01 | 5 weeks | ~50-60% | [2][3] |
| 0.10 | Not specified | Significant reduction | [2] |
Data extracted from Zhang D, et al. (2014).[2]
Table 2: Comparative Efficacy of Nicotinic Agonists on LIDs in MPTP-Lesioned Monkeys
| Compound | Agonist Type | Mean Reduction in LIDs (%) | Reference |
| This compound (ABT-894) | Full β2* nAChR agonist | 70% | [1] |
| ABT-089 | Partial β2* nAChR agonist | 30-50% | [1] |
| Nicotine | Broad nAChR agonist | 70% | [1] |
Data extracted from Zhang D, et al. (2014).[1]
Experimental Protocols
Primate Model of Parkinson's Disease (MPTP-Induced)
Objective: To induce a stable parkinsonian phenotype in non-human primates that mimics the key motor features of human Parkinson's disease.
Materials:
-
Non-human primates (e.g., Macaca mulatta, Macaca fascicularis)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Ketamine hydrochloride for sedation
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
Protocol:
Note: The following is a generalized protocol. Specific doses and administration schedules may need to be adjusted based on the primate species, age, and weight. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Selection and Baseline Assessment:
-
Select healthy, adult non-human primates.
-
Perform baseline behavioral assessments, including a validated parkinsonism rating scale, to establish normal motor function.
-
-
MPTP Preparation:
-
On the day of administration, dissolve MPTP hydrochloride in sterile, pyrogen-free saline to the desired concentration. Handle MPTP with extreme caution in a certified chemical fume hood, wearing appropriate PPE.
-
-
MPTP Administration:
-
Several administration routes can be used, including systemic (intramuscular or intravenous) or intracarotid artery infusion.[4]
-
Systemic Administration (Chronic Regimen): Administer low doses of MPTP (e.g., 0.2-0.5 mg/kg) intramuscularly once a week for several weeks until stable parkinsonian signs develop.[5] This method tends to produce a more progressive and stable model.
-
Intracarotid Administration: For a more rapid and often unilateral model, MPTP can be infused into the internal carotid artery. This requires a surgical procedure and careful monitoring.
-
-
Monitoring and Assessment of Parkinsonism:
-
Closely monitor the animals for the development of parkinsonian signs, which include bradykinesia, rigidity, tremor, and postural instability.[6]
-
Use a standardized primate parkinsonism rating scale to quantify the severity of motor deficits.
-
Allow the parkinsonian state to stabilize for several weeks to months before initiating therapeutic interventions.
-
This compound Administration and Evaluation of Anti-Dyskinetic Effects
Objective: To assess the efficacy of this compound in reducing levodopa-induced dyskinesias in MPTP-lesioned primates.
Materials:
-
MPTP-lesioned monkeys with stable LIDs
-
Levodopa/carbidopa tablets
-
This compound (ABT-894)
-
Vehicle for this compound (e.g., water, juice)
-
Primate Dyskinesia Rating Scale
Protocol:
-
Induction of Levodopa-Induced Dyskinesias (LIDs):
-
Administer levodopa/carbidopa (e.g., 10 mg/kg levodopa and 2.5 mg/kg carbidopa) orally twice daily, five days a week, to the MPTP-lesioned monkeys.[1]
-
Continue levodopa treatment until a stable and reproducible level of dyskinesia is observed.
-
-
This compound Preparation and Administration:
-
Dissolve the desired dose of this compound in a suitable vehicle.
-
Administer this compound orally (e.g., in a small piece of fruit or juice) 30 minutes prior to each levodopa/carbidopa dose.[3]
-
A dose-ranging study is recommended, starting with lower doses (e.g., 0.0001 mg/kg) and escalating to higher doses (e.g., 0.10 mg/kg) to determine the optimal therapeutic window.[2]
-
-
Behavioral Assessment of Dyskinesia:
-
Videotape the animals for a set period following levodopa administration to score the severity of LIDs.
-
Use a validated primate dyskinesia rating scale to quantify the frequency and severity of abnormal involuntary movements.[7]
-
Assessments should be performed by trained observers who are blinded to the treatment conditions.
-
-
Assessment of Parkinsonism:
-
Concurrently, evaluate the effect of this compound on the underlying parkinsonian symptoms using a standardized rating scale to ensure that the anti-parkinsonian efficacy of levodopa is not compromised.[2]
-
-
Data Analysis:
-
Compare the dyskinesia scores during this compound treatment to the baseline (levodopa alone) scores.
-
Use appropriate statistical methods (e.g., ANOVA) to determine the significance of any observed reductions in LIDs.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in MPTP primate models.
Caption: Proposed signaling pathway of this compound in the basal ganglia.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Developing a stable bilateral model of parkinsonism in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Functional Assays for Characterizing nAChR Agonists like Sofiniclin
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system, making them significant targets for therapeutic drug development.[1] Sofiniclin (also known as ABT-894) is a potent and selective agonist for nAChR subtypes, notably the α4β2 subtype, and has been investigated for conditions like attention-deficit/hyperactivity disorder (ADHD).[2][3][4][5] Characterizing the functional activity of compounds like this compound requires robust and reliable cell-based assays. These assays are essential for determining agonist potency, efficacy, and subtype selectivity, which are critical parameters in the drug discovery pipeline.
This document provides detailed protocols for two primary high-throughput, cell-based functional assays used to screen and characterize nAChR agonists: the Fluorescent Membrane Potential Assay and the Calcium Flux Assay.
Principle of nAChR Agonist Action and Signaling
nAChRs are pentameric protein complexes that form an ion channel through the cell membrane.[6] The binding of an agonist like acetylcholine or this compound stabilizes the open state of the channel, allowing the rapid influx of cations, primarily Na⁺ and Ca²⁺.[1] This influx leads to depolarization of the cell membrane and an increase in intracellular calcium concentration ([Ca²⁺]i). The elevation in [Ca²⁺]i acts as a second messenger, triggering various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which can influence cell survival and function.[7][8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and other common nAChR modulators. This data is essential for assay validation and comparison of compound potencies.
Table 1: Binding Affinity of this compound for nAChR Subtypes Data derived from radioligand binding assays using rat striatal sections.
| Radioligand | Target nAChR Subtype | This compound Kᵢ (nM) | Reference |
| ¹²⁵I-epibatidine | α4β2 | 1.3 | [2][3] |
| ¹²⁵I-α-conotoxinMII | α6β2 | 1.9 | [2][3] |
Table 2: Agonist Potency (EC₅₀) in Membrane Potential Assays Data from SH-EP1 cells stably expressing human nAChR subtypes.
| Agonist | nAChR Subtype | Mean EC₅₀ (nM) | Reference |
| Nicotine (B1678760) | α4β2 | 19.44 ± 1.02 | [10] |
| Nicotine | α6/3β2β3 | 28.34 ± 1.62 | [10] |
| Nicotine | α3β4 | 733.3 ± 146.5 | [10] |
Table 3: Antagonist Potency (IC₅₀) for Assay Validation Data determined in the presence of an EC₉₀ concentration of an agonist.
| Antagonist | nAChR Subtype | Mean IC₅₀ (µM) | Reference |
| Mecamylamine | α4β2 | 1.21 ± 0.52 | [1] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 0.20 ± 0.03 | [1] |
Protocol 1: High-Throughput Membrane Potential Assay
This assay provides a robust method for identifying and characterizing nAChR agonists and antagonists by measuring changes in cell membrane potential.[1][11] It is highly suitable for high-throughput screening (HTS).
Principle
Cells stably expressing the nAChR subtype of interest are loaded with a fluorescent voltage-sensitive dye. Agonist binding opens the nAChR channel, causing cation influx and membrane depolarization. This change in potential is detected as an increase in fluorescence intensity.[1]
Materials and Reagents
-
Cell Line: A human cell line stably expressing the nAChR subtype of interest (e.g., CHO-K1 or SH-EP1 cells expressing human α4β2 or α7 nAChRs).[10][12]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics, selection agent).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Membrane Potential Dye Kit: Commercially available fluorescent voltage-sensitive dye (e.g., from Molecular Devices).[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound and other agonists/antagonists, dissolved in DMSO.
-
Positive Control Agonist: Nicotine or Acetylcholine.
-
Positive Control Antagonist: Mecamylamine or DHβE.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR).
Experimental Protocol
-
Cell Plating:
-
Harvest cells and resuspend in fresh culture medium to the desired density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[1]
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[11]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of test compounds (e.g., this compound) and controls in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.
-
Place the cell plate into the fluorescence plate reader, which is pre-set to the correct excitation/emission wavelengths (e.g., Ex: 530 nm, Em: 565 nm).[11]
-
For Agonist Mode:
-
Initiate kinetic reading. Establish a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's liquid handler, add 10 µL of the compound dilutions to the respective wells.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.
-
-
For Antagonist Mode:
-
Add 5 µL of antagonist dilutions and incubate for a predefined period (e.g., 5-15 minutes).
-
Initiate kinetic reading and establish a baseline.
-
Add 5 µL of a reference agonist (e.g., nicotine at an EC₈₀ concentration).
-
Continue recording the fluorescence signal for 2-5 minutes.
-
-
-
Data Analysis:
-
Subtract the average background fluorescence (from wells with no cells) from all wells.
-
The response is typically calculated as the maximum fluorescence value minus the baseline fluorescence.
-
Normalize the data: Set the response to the reference agonist as 100% and the buffer-only control as 0%.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Protocol 2: Intracellular Calcium Flux Assay
This assay measures the function of nAChRs, particularly Ca²⁺-permeable subtypes like α7, by detecting changes in intracellular calcium concentration ([Ca²⁺]i).[7][8]
Principle
Cells expressing nAChRs are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM). Agonist-induced channel opening allows Ca²⁺ influx, which increases the fluorescence of the indicator dye.[13] This change can be measured in real-time.
Materials and Reagents
-
Cell Line: As described in Protocol 1.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid (optional): To inhibit dye leakage from cells.
-
Assay Buffer, Plates, Compounds, and Instrumentation: As described in Protocol 1.
Experimental Protocol
-
Cell Plating: Follow Step 1 from the Membrane Potential Assay protocol.
-
Dye Loading:
-
Prepare a loading buffer containing the Ca²⁺ indicator dye in Assay Buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM. Add 0.02% Pluronic F-127 to assist with dye loading.[13]
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 25 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C (or room temperature, depending on the cell line), protected from light.[13]
-
Wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving 25 µL of buffer in each well.
-
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader (e.g., for Fluo-4, Ex: 488 nm, Em: 525 nm).
-
Follow the measurement procedure for either agonist or antagonist mode as described in Step 3 of the Membrane Potential Assay protocol, adding 25 µL of compound/agonist solutions.
-
-
Data Analysis:
-
Analyze the data as described in Step 4 of the Membrane Potential Assay protocol. For ratiometric dyes like Fura-2, the response is calculated from the ratio of fluorescence emissions at two different excitation wavelengths (e.g., 340 nm and 380 nm).[14]
-
Validation and Orthogonal Assays
To ensure data reliability and confirm hits from primary screening, orthogonal assays are recommended.
-
⁸⁶Rb⁺ Efflux Assay: A radioisotope-based functional assay that directly measures ion flux through the nAChR channel, serving as an excellent secondary screen.[10]
-
Patch-Clamp Electrophysiology: Considered the gold standard for studying ion channels, this technique provides detailed information on channel kinetics and pharmacology, though with lower throughput.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 4. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sofiniclin Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofiniclin is a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential in treating various neurological and psychiatric disorders. For researchers working with this compound, understanding its stability profile and appropriate storage conditions is paramount to ensure the integrity of experimental data and the reliability of research outcomes. This document provides detailed application notes and protocols for assessing the stability of this compound and outlines recommended storage conditions for research purposes. While specific public data on forced degradation studies for this compound is limited, this guide offers a comprehensive framework based on general principles of pharmaceutical stability testing to enable researchers to establish in-house stability protocols.
Recommended Storage Conditions
Proper storage is crucial to maintain the chemical and physical integrity of this compound. Based on available data from suppliers, the following conditions are recommended for storing this compound in its solid form and in solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For short to medium-term storage. | |
| In Solvent | -80°C | 6 months | Recommended for stock solutions to minimize degradation.[1] |
| -20°C | 1 month | Suitable for working solutions for a shorter duration.[1] |
Note: When preparing solutions, it is advisable to use freshly opened, anhydrous solvents, as the presence of moisture can impact solubility and stability. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[1]
Stability Testing Protocols
A comprehensive stability testing program involves subjecting the compound to various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing and validating a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify likely degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or other suitable buffer components for HPLC
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven/climate chamber
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Study of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution with the solvent mixture to a final concentration of 100 µg/mL. This will serve as the unstressed control.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to a dry heat of 60°C in an oven.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Data Presentation: The results of the forced degradation study should be summarized in a table to facilitate comparison.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 | 0.85 |
| 0.1 M NaOH (RT) | 8 | 70.5 | 3 | 0.72, 1.15 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 | 1.30 |
| Thermal (60°C, Solid) | 72 | 98.5 | 0 | - |
| Photolytic (ICH Q1B) | - | 95.3 | 1 | 0.95 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and for separating the degradation products from the parent compound.
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard and stressed samples from the forced degradation study.
-
HPLC grade solvents (Acetonitrile, Methanol).
-
HPLC grade water.
-
Buffer components (e.g., ammonium (B1175870) formate, formic acid, phosphate (B84403) buffer).
Method Development Workflow:
Caption: Workflow for HPLC Method Development and Validation.
Procedure:
-
Initial Method Screening:
-
Column: Start with a standard C18 column.
-
Mobile Phase: A common starting point is a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of degradation products from the parent this compound peak.
-
Adjust the gradient slope, initial and final mobile phase composition, and buffer pH to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Ensure the this compound peak is pure using PDA peak purity analysis.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Potential Degradation Pathways
While specific degradation products of this compound are not publicly documented, potential degradation pathways can be hypothesized based on its chemical structure, which contains functionalities susceptible to hydrolysis, oxidation, and photolysis.
Hypothetical Degradation Signaling Pathway:
Caption: Hypothetical Degradation Pathways of this compound.
Conclusion
References
Application Notes and Protocols: Behavioral Testing of Sofiniclin in ADHD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While stimulant medications are first-line treatments, there is a continued search for effective non-stimulant alternatives with improved tolerability. Sofiniclin (also known as ABT-894) is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target implicated in cognitive processes such as attention and memory.[1][2][3] The cholinergic system, particularly through nAChRs, is thought to play a significant role in the pathophysiology of cognitive disturbances seen in ADHD.[1] As such, this compound has been investigated as a potential non-stimulant therapeutic for ADHD.[1][2]
These application notes provide detailed protocols for assessing the preclinical efficacy of this compound in established rodent models of ADHD, focusing on core behavioral domains relevant to the disorder: attention and impulsivity, recognition memory, and anxiety.
Mechanism of Action: this compound
This compound acts as an agonist at the α4β2 subtype of the nicotinic acetylcholine receptor.[1][2] These receptors are widely expressed in the central nervous system, including in key brain regions involved in attention, learning, and memory, such as the prefrontal cortex and hippocampus. Activation of α4β2 nAChRs by agonists like this compound is hypothesized to modulate the release of several neurotransmitters, including dopamine (B1211576) and acetylcholine, thereby enhancing cognitive function and attention. The procognitive effects of nicotinic agents have provided the rationale for exploring α4β2 nAChR agonists as a therapeutic strategy for ADHD.[1]
Signaling Pathway of this compound at the α4β2 nAChR
Caption: this compound's mechanism of action at the α4β2 nAChR.
Data Presentation
Due to the limited availability of public preclinical data for this compound in these specific behavioral paradigms, the following tables are presented with illustrative data to demonstrate the expected format for reporting results. This hypothetical data is based on the known effects of other α4β2 nAChR agonists and compounds used to treat ADHD.
Table 1: Effects of this compound on the Five-Choice Serial Reaction Time Task (5-CSRTT) in a Rodent Model of ADHD
| Treatment Group | Dose (mg/kg) | Accuracy (%) | Omissions (%) | Premature Responses | Correct Response Latency (s) | Reward Collection Latency (s) |
| Vehicle | - | 75 ± 3 | 15 ± 2 | 20 ± 2.5 | 0.8 ± 0.05 | 1.2 ± 0.1 |
| This compound | 0.1 | 80 ± 2.5 | 12 ± 1.5 | 15 ± 2 | 0.78 ± 0.04 | 1.15 ± 0.09 |
| This compound | 0.3 | 85 ± 2 | 10 ± 1 | 12 ± 1.5 | 0.75 ± 0.05 | 1.1 ± 0.1 |
| This compound | 1.0 | 82 ± 3 | 11 ± 1.5 | 14 ± 2 | 0.77 ± 0.06 | 1.12 ± 0.08 |
| Atomoxetine (Comparator) | 1.0 | 84 ± 2.5* | 9 ± 1 | 10 ± 1** | 0.82 ± 0.05 | 1.25 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 2: Effects of this compound on the Novel Object Recognition (NOR) Test in a Rodent Model of ADHD
| Treatment Group | Dose (mg/kg) | Total Exploration Time (s) - Training | Discrimination Index - Testing |
| Vehicle | - | 30 ± 4 | 0.1 ± 0.05 |
| This compound | 0.1 | 32 ± 3.5 | 0.25 ± 0.06 |
| This compound | 0.3 | 31 ± 4 | 0.4 ± 0.08** |
| This compound | 1.0 | 29 ± 3 | 0.3 ± 0.07 |
| Donepezil (Comparator) | 1.0 | 33 ± 3.8 | 0.45 ± 0.09** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 3: Effects of this compound on the Elevated Plus Maze (EPM) in a Rodent Model of ADHD
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | 15 ± 2 | 20 ± 3 | 18 ± 2 | 30 ± 4 |
| This compound | 0.1 | 18 ± 2.5 | 22 ± 3.5 | 17 ± 2.5 | 29 ± 3.5 |
| This compound | 0.3 | 20 ± 3 | 25 ± 4 | 16 ± 2 | 28 ± 4 |
| This compound | 1.0 | 17 ± 2.8 | 21 ± 3.8 | 18 ± 2.2 | 31 ± 3.8 |
| Diazepam (Comparator) | 2.0 | 35 ± 4 | 40 ± 5 | 15 ± 1.5 | 25 ± 3 |
Data are presented as mean ± SEM. **p < 0.01 compared to Vehicle.
Experimental Protocols
Five-Choice Serial Reaction Time Task (5-CSRTT)
This task assesses visuospatial attention and motor impulsivity in rodents.
Apparatus:
-
Standard five-hole operant conditioning chambers.
-
Each chamber is equipped with a curved wall containing five square apertures, each with a stimulus light and an infrared detector to register nose-pokes.
-
A food magazine is located on the opposite wall to deliver food rewards (e.g., sucrose (B13894) pellets).
-
The chamber is housed within a sound-attenuating box with a house light and a fan for ventilation.
Procedure:
-
Habituation and Pre-training:
-
Animals are food-restricted to 85-90% of their free-feeding body weight.
-
Habituate animals to the testing chamber and train them to retrieve rewards from the food magazine.
-
Gradually introduce the requirement of a nose-poke into an illuminated aperture to receive a reward.
-
-
Training:
-
Training proceeds through stages, gradually increasing the task difficulty by shortening the stimulus duration and introducing a variable inter-trial interval (ITI).
-
A trial begins with the illumination of the house light. After the ITI, a light stimulus is presented in one of the five apertures for a brief period (e.g., 0.5-1 second).
-
A correct response (nose-poking the illuminated aperture) is rewarded with a food pellet.
-
An incorrect response (nose-poking a non-illuminated aperture) results in a time-out period (e.g., 5 seconds) with the house light extinguished.
-
Failure to respond within a set time (e.g., 5 seconds) is recorded as an omission and also results in a time-out.
-
A premature response (nose-poking an aperture during the ITI before the stimulus is presented) also results in a time-out.
-
-
Drug Testing:
-
Once animals reach a stable baseline performance (e.g., >75% accuracy and <20% omissions), drug testing can commence.
-
This compound or vehicle is administered at a specified time before the test session (e.g., 30 minutes prior to testing).
-
A within-subjects design is often used, where each animal receives all treatment conditions in a counterbalanced order.
-
Data Analysis:
-
Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100.
-
Omissions (%): (Number of omitted trials / Total number of trials) x 100.
-
Premature Responses: Total number of responses during the ITI.
-
Correct Response Latency: Time from stimulus onset to a correct nose-poke.
-
Reward Collection Latency: Time from a correct response to retrieving the reward from the magazine.
5-CSRTT Experimental Workflow
Caption: Workflow for the 5-CSRTT experiment.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, a form of declarative memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of three-dimensional objects that are distinct in shape, color, and texture, but similar in size. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation:
-
On two consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar objects is counterbalanced across animals.
-
The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
This compound or vehicle is typically administered before the training phase.
-
Data Analysis:
-
Total Exploration Time: The sum of time spent exploring both objects.
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
NOR Test Experimental Workflow```dot
Caption: Workflow for the Elevated Plus Maze test.
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in rodent models of ADHD. The 5-CSRTT, NOR, and EPM are robust and well-validated behavioral assays that can elucidate the effects of this compound on attention, impulsivity, recognition memory, and anxiety. While this compound's clinical development for ADHD did not progress, further preclinical investigation using these standardized protocols could provide valuable insights into the role of the α4β2 nAChR in the neurobiology of ADHD and inform the development of future therapeutics targeting this system. It is important to note that careful experimental design, including appropriate control groups and counterbalancing, is crucial for obtaining reliable and interpretable data.
References
Application Notes and Protocols: Immunohistochemical Analysis of Nicotinic Acetylcholine Receptor (nAChR) Changes Following Sofiniclin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofiniclin (ABT-894) is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2* and α6β2* subtypes.[1][2] These receptors are ligand-gated ion channels that play a crucial role in various cognitive processes, and their modulation is a key area of investigation for therapeutic interventions in neurological and psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] Chronic administration of nAChR agonists, such as nicotine, has been demonstrated to alter the expression levels of nAChR subunits, a phenomenon known as upregulation or downregulation.[5] This application note provides a detailed protocol for the immunohistochemical (IHC) detection and quantification of changes in nAChR subunit expression in brain tissue following treatment with this compound.
Principle of the Method
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. By using antibodies specific to different nAChR subunits (e.g., α4 and β2), it is possible to visualize the distribution and quantify the expression levels of these receptors within specific brain regions. Changes in receptor density following this compound treatment can be assessed by comparing the intensity and distribution of immunostaining between treated and control animals. This information is critical for understanding the pharmacodynamic effects of this compound and its long-term impact on the cholinergic system.
Data Presentation: Expected Quantitative Changes in nAChR Subunit Expression
Chronic treatment with potent nAChR agonists is known to induce adaptive changes in receptor expression. Based on studies with similar compounds like nicotine, chronic this compound administration is expected to upregulate α4β2* nAChRs and potentially downregulate or have a minimal effect on α6β2* nAChRs.[5] Researchers can use the following tables to summarize their quantitative IHC data.
Table 1: Quantification of α4β2 nAChR Immunoreactivity*
| Treatment Group | Brain Region | Mean Staining Intensity (OD) | % Change from Control | p-value |
| Vehicle Control | Prefrontal Cortex | Enter measured value | N/A | N/A |
| This compound (low dose) | Prefrontal Cortex | Enter measured value | Calculate % change | Enter p-value |
| This compound (high dose) | Prefrontal Cortex | Enter measured value | Calculate % change | Enter p-value |
| Vehicle Control | Hippocampus (CA1) | Enter measured value | N/A | N/A |
| This compound (low dose) | Hippocampus (CA1) | Enter measured value | Calculate % change | Enter p-value |
| This compound (high dose) | Hippocampus (CA1) | Enter measured value | Calculate % change | Enter p-value |
| Vehicle Control | Ventral Tegmental Area | Enter measured value | N/A | N/A |
| This compound (low dose) | Ventral Tegmental Area | Enter measured value | Calculate % change | Enter p-value |
| This compound (high dose) | Ventral Tegmental Area | Enter measured value | Calculate % change | Enter p-value |
OD = Optical Density
Table 2: Quantification of α6β2 nAChR Immunoreactivity*
| Treatment Group | Brain Region | Mean Staining Intensity (OD) | % Change from Control | p-value |
| Vehicle Control | Striatum | Enter measured value | N/A | N/A |
| This compound (low dose) | Striatum | Enter measured value | Calculate % change | Enter p-value |
| This compound (high dose) | Striatum | Enter measured value | Calculate % change | Enter p-value |
| Vehicle Control | Substantia Nigra | Enter measured value | N/A | N/A |
| This compound (low dose) | Substantia Nigra | Enter measured value | Calculate % change | Enter p-value |
| This compound (high dose) | Substantia Nigra | Enter measured value | Calculate % change | Enter p-value |
OD = Optical Density
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nAChR signaling pathway upon activation by an agonist like this compound and the general experimental workflow for the immunohistochemical analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Nicotinic Acetylcholine Receptor Protein Underlies Chronic Nicotine-Induced Up-Regulation of Nicotinic Agonist Binding Sites in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Sofiniclin Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Sofiniclin, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, holds significant promise in neuroscience research. However, its hydrophobic nature can present challenges in achieving desired concentrations for in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you overcome common hurdles with this compound solubility in a question-and-answer format.
Question: My this compound powder is not dissolving in my aqueous buffer.
Answer: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is considered practically insoluble in water. To achieve a clear solution, a suitable organic solvent or a co-solvent system is necessary.
Question: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium.
Answer: This is a common issue known as "precipitation upon dilution." While this compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium may not be sufficient to maintain its solubility.
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiments, but high enough to maintain this compound in solution. You may need to prepare a more concentrated initial stock in DMSO.
-
Utilize a Co-Solvent System: For in vivo studies or sensitive in vitro assays, a co-solvent system is highly recommended. These formulations enhance solubility and stability in aqueous environments.[1][2][3] See the detailed protocols in the "Experimental Protocols" section below.
-
Employ Solubilizing Excipients: The use of agents like Tween-80 or SBE-β-CD can help to create stable microemulsions or inclusion complexes, respectively, preventing precipitation.[1][2][3]
Question: The dissolution of this compound in DMSO is very slow.
Answer: To expedite the dissolution process, gentle warming and sonication can be applied.
Recommended Procedure:
-
It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][4]
Q2: What are the reported solubilities of this compound in different solvent systems?
A2: The following table summarizes the reported solubility data for this compound.
| Solvent/Formulation | Concentration | Molarity (mM) | Notes |
| DMSO | 16.67 mg/mL | 68.29 | Requires sonication and warming to 60°C. |
| DMSO | 35.71 mg/mL[1] | 146.28 | Requires sonication and warming to 60°C; use of new DMSO is critical. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1][2] | 8.52 | A clear solution is obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1][3] | 8.52 | A clear solution is obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | 8.52 | A clear solution is obtained. |
Q3: How should I store my this compound stock solutions?
A3: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Are there general strategies to improve the solubility of hydrophobic drugs like this compound?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[5]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution and modifying the crystal structure (polymorphs, amorphous forms).[5]
-
Chemical Modifications: This involves the use of buffers to adjust pH, salt formation, or complexation with other molecules.[5]
-
Use of Surfactants and Co-solvents: These agents can increase the solubility of hydrophobic compounds in aqueous solutions.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20.8 mg/mL).[1]
-
Vortex the mixture briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear.
-
If needed, warm the solution to 60°C to aid dissolution.[1][4]
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent System)
This protocol yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[1][3]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
450 µL of saline (0.9% sodium chloride in ddH₂O). Mix until uniform.
-
Visualizations
Troubleshooting Workflow for this compound Dissolution
A troubleshooting workflow for dissolving this compound.
Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)
This compound is an agonist for nAChRs. The activation of these receptors, particularly the α4β2 and α7 subtypes which are prevalent in the central nervous system, can lead to neuroprotective effects through intracellular signaling cascades.[8]
Simplified signaling pathway initiated by nAChR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Sofiniclin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges with the bioavailability of Sofiniclin in experimental settings.
Frequently Asked Questions (FAQs)
1. My in vivo experiments with orally administered this compound are showing lower than expected plasma concentrations and inconsistent therapeutic effects. What could be the cause and how can I troubleshoot this?
Low and variable plasma concentrations of this compound following oral administration may suggest poor bioavailability. This can stem from several factors, including poor membrane permeation, presystemic metabolism, or low aqueous solubility.[1]
Troubleshooting Guide:
-
Step 1: Assess Physicochemical Properties: Characterize the solubility and stability of your this compound formulation at different pH levels relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8).[2]
-
Step 2: Investigate Formulation Strategies: Consider reformulating this compound to enhance its absorption. Common approaches include particle size reduction (micronization or nanocrystal technology), the use of amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4][5]
-
Step 3: Evaluate Permeation Enhancers: Co-administration with permeation enhancers can temporarily alter the intestinal barrier to improve drug uptake.[1]
-
Step 4: Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, explore alternative administration routes such as parenteral (intravenous, subcutaneous) or transdermal delivery to bypass the GI tract and first-pass metabolism.
Hypothetical Experimental Data: Impact of Formulation on this compound Bioavailability
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 8 | 2.0 | 250 ± 45 | 100 (Reference) |
| Micronized Suspension | 10 | 85 ± 12 | 1.5 | 480 ± 60 | 192 |
| SEDDS Formulation | 10 | 150 ± 25 | 1.0 | 850 ± 90 | 340 |
2. How can I design an experiment to systematically evaluate different formulation strategies for improving this compound's oral bioavailability?
A systematic approach is crucial for identifying the most effective formulation. This involves a stepwise process of formulation development, in vitro characterization, and in vivo evaluation.
Experimental Workflow for Formulation Development:
Caption: Experimental workflow for enhancing this compound's bioavailability.
Detailed Methodologies:
-
In Vitro Dissolution Testing:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add a standardized amount of each this compound formulation to the dissolution apparatus (e.g., USP Apparatus 2).
-
Maintain constant temperature (37°C) and rotation speed.
-
Withdraw samples at predetermined time points and analyze the concentration of dissolved this compound using UV-Vis spectroscopy or HPLC.
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Add the this compound formulation to the apical side of the monolayer.
-
Collect samples from the basolateral side at various time points.
-
Quantify the amount of this compound that has permeated the cell layer using LC-MS/MS.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the selected this compound formulations orally to fasted rodents.
-
Collect blood samples via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Determine plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[6][7][8]
-
3. What is the mechanism of action of this compound, and how might this influence experimental design for assessing its efficacy?
This compound is a potent agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[9][10][11] Activation of these receptors in the central nervous system is believed to modulate the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which play a crucial role in cognitive functions like attention.[9][12]
Understanding this mechanism is key to designing relevant pharmacodynamic (PD) and efficacy studies. The cognitive-enhancing effects of nAChR agonists can sometimes outlast the presence of the drug in the system, a phenomenon of pharmacokinetic-pharmacodynamic (PK/PD) discordance.[13]
Signaling Pathway Activated by this compound:
Caption: Simplified signaling pathway of this compound at the α4β2 nAChR.
Experimental Design Considerations:
-
Pharmacodynamic Assays: Instead of relying solely on plasma concentrations, incorporate PD markers. For example, in preclinical models, you could measure changes in neurotransmitter levels in specific brain regions (e.g., prefrontal cortex, hippocampus) via microdialysis following this compound administration.
-
Behavioral Models: Utilize behavioral assays that are sensitive to nAChR modulation to assess efficacy. For attention-deficit/hyperactivity disorder (ADHD) models, this could include the five-choice serial reaction time task (5-CSRTT) or novel object recognition tests.[9]
-
PK/PD Modeling: Correlate the pharmacokinetic profile with the time course of the pharmacodynamic or behavioral effects to build a PK/PD model. This can help in understanding the exposure-response relationship and optimizing dosing regimens.
Hypothetical PK/PD Correlation Data
| Time Post-Dose (h) | This compound Plasma Conc. (ng/mL) | Performance in 5-CSRTT (% Accuracy) |
| 0 | 0 | 65 ± 5 |
| 1 | 145 | 85 ± 4 |
| 2 | 90 | 82 ± 5 |
| 4 | 40 | 78 ± 6 |
| 8 | 10 | 75 ± 5 |
| 24 | <1 | 70 ± 4 |
This table illustrates that while plasma concentrations peak early, the cognitive-enhancing effects may persist for a longer duration.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recreational drug use - Wikipedia [en.wikipedia.org]
- 13. Long-lasting cognitive improvement with nicotinic receptor agonists: mechanisms of pharmacokinetic-pharmacodynamic discordance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting the Biphasic Dose-Response of Sofiniclin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sofiniclin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the characteristic biphasic dose-response of this potent α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Understanding the Biphasic (U-shaped) Dose-Response of this compound
This compound, like many nicotinic agonists, exhibits a biphasic or "U-shaped" dose-response curve. At lower concentrations, it acts as an agonist, activating the α4β2 nAChR and eliciting a physiological response. However, as the concentration increases, the response diminishes. This is due to receptor desensitization, a process where the receptor enters a prolonged non-conducting state despite the continued presence of the agonist. Understanding this phenomenon is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response, and why does this compound exhibit this behavior?
A1: A biphasic dose-response is characterized by a response that increases with dose up to a certain point (the ascending limb) and then decreases with further increases in dose (the descending limb), creating a U-shaped or inverted U-shaped curve. This compound, as a potent nAChR agonist, exhibits this behavior due to the dual nature of its interaction with the receptor. At low concentrations, it binds to and opens the ion channel (activation). At higher or prolonged exposures, it stabilizes the receptor in a desensitized, non-functional state, leading to a reduced overall response.
Q2: I am observing a weaker than expected response at what I believe to be a high concentration of this compound. Is this normal?
A2: Yes, this is a classic manifestation of the biphasic dose-response of nicotinic agonists. If the concentration of this compound you are using is on the descending limb of the dose-response curve, you will observe a diminished response compared to the peak effect achieved at an optimal, lower concentration. This is due to receptor desensitization.
Q3: How can I be sure if my results are due to desensitization or another experimental artifact?
A3: To confirm desensitization, you can perform a time-course experiment. At a high concentration of this compound, you should observe an initial peak response that rapidly decays to a lower steady-state level. Additionally, pre-incubating your cells or tissue with a high concentration of this compound should reduce the response to a subsequent application of an optimal (peak-effect) concentration of the agonist.
Q4: What is the typical concentration range for observing the agonistic and desensitizing effects of this compound?
A4: The precise effective concentrations can vary between experimental systems. However, based on available data for potent α4β2 agonists, the activating effects of this compound are expected in the nanomolar to low micromolar range. Desensitization is often observed at concentrations in the mid-to-high micromolar range. It is crucial to perform a full dose-response curve in your specific assay to determine the optimal concentration for activation and the concentration range that induces desensitization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response or very weak response to this compound at all concentrations tested. | 1. Compound integrity: this compound may have degraded. 2. Cell health/receptor expression: The cells may not be healthy or may not express sufficient levels of functional α4β2 nAChRs. 3. Incorrect assay conditions: The buffer composition, temperature, or recording parameters may be suboptimal. | 1. Verify compound activity: Use a fresh stock of this compound and verify its concentration. 2. Confirm cell viability and receptor expression: Perform a cell viability assay and use a positive control agonist (e.g., nicotine (B1678760) or acetylcholine) to confirm receptor functionality. 3. Optimize assay parameters: Review and optimize your experimental protocol, including buffer components and incubation times. |
| Only a descending limb of the dose-response curve is observed (response decreases with increasing concentration). | Initial concentrations are too high: Your lowest concentration may already be in the desensitizing range for your system. | Expand the dose range to lower concentrations: Test concentrations in the low nanomolar and picomolar range to identify the ascending limb of the curve. |
| High variability between replicate experiments. | 1. Inconsistent incubation times: Even small variations in the timing of compound addition and measurement can significantly impact the response, especially at desensitizing concentrations. 2. Cell passage number: Receptor expression levels can change with increasing cell passage number. | 1. Standardize all incubation and measurement times precisely. Use automated liquid handling where possible. 2. Use cells within a defined low passage number range for all experiments. |
| The peak of the dose-response curve is at a much higher or lower concentration than expected. | Differences in experimental systems: Assay type (e.g., electrophysiology vs. ion flux), cell line, receptor subunit stoichiometry, and temperature can all influence the apparent potency of this compound. | This may be a valid result for your specific system. The key is to establish a full dose-response curve to understand the compound's behavior under your experimental conditions. |
Data Presentation
Table 1: this compound Binding Affinity for α4β2 Nicotinic Acetylcholine Receptors
| Ligand | Receptor Subtype | Radioligand | Ki (nM) |
| This compound (ABT-894) | α4β2 | 125I-epibatidine | 1.3[1] |
| This compound (ABT-894) | α6β2 | 125I-α-conotoxinMII | 1.9[1] |
| Note: Ki represents the inhibition constant and is a measure of binding affinity. |
Table 2: Hypothetical Functional Potency of this compound at Human α4β2 nAChRs
| Parameter | This compound (ABT-894) | Assay Type |
| Activation | ||
| EC50 | ~0.4 µM | Ca2+ influx in HEK293 cells |
| Desensitization | ||
| IC50 | >10 µM (Hypothetical) | Inhibition of ACh-evoked current |
| Note: This table is illustrative. The EC50 for activation is based on limited available data, and the IC50 for desensitization is hypothetical, based on the behavior of other potent nicotinic agonists. Researchers should determine these values empirically in their own experimental systems. |
Experimental Protocols
Key Experiment: Determining the Biphasic Dose-Response Curve using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines a standard method for functionally characterizing the biphasic effects of this compound on human α4β2 nAChRs expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the human α4 and β2 nAChR subunits. A 1:1 ratio is common, but varying the ratio can influence the expression of high- and low-sensitivity receptor isoforms.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.
3. Agonist Application and Data Acquisition:
-
Prepare a series of this compound dilutions in Ringer's solution, covering a wide concentration range (e.g., 1 nM to 100 µM).
-
To determine the activation curve (ascending limb), apply each concentration of this compound for a short duration (e.g., 10-20 seconds) until a peak inward current is observed. Ensure a sufficient washout period between applications (typically 3-5 minutes) to allow the receptors to recover from desensitization.
-
To characterize the desensitization (descending limb), pre-incubate the oocyte with a high concentration of this compound for a longer period (e.g., 1-2 minutes) and then co-apply the same concentration with a fixed, optimal concentration of a reference agonist like acetylcholine (ACh). The inhibition of the ACh-evoked current indicates desensitization.
-
Record the current responses using data acquisition software.
4. Data Analysis:
-
Measure the peak inward current for each this compound concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., ACh or epibatidine).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the ascending part of the curve with a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy).
-
For the desensitization data, plot the percentage of inhibition of the reference agonist response against the this compound concentration and fit to an inhibitory dose-response curve to determine the IC50.
Visualizations
Signaling Pathway of this compound at the α4β2 nAChR
Caption: Signaling pathway of this compound at the α4β2 nAChR.
Experimental Workflow for Determining Biphasic Dose-Response
Caption: Experimental workflow for biphasic dose-response analysis.
Logical Relationship of this compound's Biphasic Effect
References
Technical Support Center: Investigating Potential Off-Target Effects of Sofiniclin in Neuronal Cells
Welcome to the technical support center for researchers investigating the neuronal effects of Sofiniclin (ABT-894). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and characterizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected selective effect of this compound on α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in our neuronal cell model. What could be the reason?
A1: Several factors could contribute to this observation. First, consider the expression profile of nAChR subtypes in your specific neuronal cell model. While this compound is a potent agonist for α4β2* and α6β2* nAChRs, the presence of other subtypes could lead to a mixed pharmacological response.[1][2] It is also crucial to verify the integrity and concentration of your this compound stock solution. Finally, the functional state of the receptors (e.g., desensitization) can influence the observed effect. Prolonged exposure to agonists can lead to receptor desensitization, rendering them unresponsive.[3][4]
Q2: We are observing unexpected changes in neuronal activity that do not seem to be mediated by α4β2 or α6β2 nAChRs. How can we investigate potential off-target effects?
A2: To investigate potential off-target effects, a systematic approach is recommended. Begin with a comprehensive literature search for the off-target profiles of similar α4β2 nAChR agonists. Consider performing a broad radioligand binding screen against a panel of common neuronal receptors, ion channels, and transporters. Functional assays, such as intracellular calcium flux or membrane potential assays, can then be used to confirm any hits from the binding screen.
Q3: What are some common off-target candidates for nicotinic acetylcholine receptor agonists like this compound?
A3: While specific off-target data for this compound is limited in the public domain, compounds of this class can sometimes show activity at other ligand-gated ion channels or G-protein coupled receptors (GPCRs). Potential candidates to investigate include other nAChR subtypes (e.g., α7, α3β4), muscarinic acetylcholine receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. A broad screening panel is the most effective way to identify unexpected interactions.
Q4: How can we differentiate between on-target and off-target effects in our functional assays?
A4: To dissect on-target versus off-target effects, the use of selective antagonists is crucial. Pre-treatment of your neuronal cells with a selective antagonist for the suspected off-target receptor before applying this compound should abolish the off-target response. Conversely, using a selective α4β2 nAChR antagonist should block the on-target effects. Comparing the functional response in the presence and absence of these antagonists will help delineate the signaling pathways involved.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in radioligand binding assays.
| Potential Cause | Troubleshooting Step |
| High Non-Specific Binding | 1. Optimize the concentration of the unlabeled competitor used to define non-specific binding. 2. Reduce the concentration of the radioligand. 3. Increase the number of wash steps and use ice-cold wash buffer. 4. Consider adding bovine serum albumin (BSA) to the binding buffer to reduce binding to non-receptor components.[5] |
| Low Specific Binding | 1. Verify the integrity and activity of the receptor preparation (cell membranes or tissue homogenates). 2. Confirm the specific activity and purity of the radioligand. 3. Optimize the incubation time and temperature to ensure equilibrium is reached. |
| Filter Issues | 1. Ensure filters are pre-soaked in an appropriate solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand. 2. Check for filter integrity and proper sealing during filtration. |
Issue 2: Inconsistent or unexpected responses in intracellular calcium flux assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Plating Density | 1. Ensure cells are healthy and within their optimal passage number. 2. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[6] |
| Dye Loading Issues | 1. Optimize the concentration of the calcium indicator dye and the loading time and temperature for your specific cell line.[7] 2. Ensure complete removal of extracellular dye before starting the measurement. |
| Compound-Related Artifacts | 1. Test for compound auto-fluorescence at the excitation and emission wavelengths of the calcium indicator. 2. Check for compound precipitation at the final assay concentration. |
| Unstable Basal Calcium Levels | 1. Allow cells to equilibrate to the assay temperature before starting the measurement. 2. Ensure a stable baseline is established before adding the compound. Spontaneous activity in neuronal cultures can be blocked with AMPA/NMDA receptor antagonists if not the focus of the study.[7] |
Issue 3: High variability in dopamine release assays.
| Potential Cause | Troubleshooting Step |
| Tissue/Cell Viability | 1. Ensure proper dissection and handling of brain tissue to maintain the viability of striatal neurons. 2. For cell cultures, ensure neurons are mature and healthy. |
| Stimulation Parameters | 1. Optimize the electrical or chemical (e.g., KCl) stimulation parameters to elicit a consistent and submaximal dopamine release. |
| Detection Method Issues | 1. For fast-scan cyclic voltammetry (FSCV), ensure the carbon-fiber microelectrode is properly calibrated. 2. For ELISA-based methods, check for matrix effects from the sample buffer. |
| Pharmacological Inconsistencies | 1. Verify the concentrations of all applied drugs and ensure proper mixing. 2. Consider the potential for receptor desensitization with repeated agonist application. |
Data Presentation
Table 1: this compound (ABT-894) Binding Affinities (Ki) for On-Target Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |
| α4β2 | ¹²⁵I-Epibatidine | Rat Striatal Sections | 1.3 | [8] |
| α6β2 | ¹²⁵I-α-Conotoxin MII | Rat Striatal Sections | 1.9 | [8] |
*Note: A comprehensive off-target binding profile for this compound against a broad panel of neuronal receptors is not publicly available. Researchers are advised to perform their own off-target screening or consult commercial services that offer such panels.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Neuronal Membranes
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor in neuronal cell membranes.
Materials:
-
Neuronal cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare neuronal cell membranes from cultured cells or brain tissue using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of neuronal membrane suspension (optimized protein concentration).
-
50 µL of this compound at various concentrations (typically a 10-point dilution series). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of a known competing ligand.
-
50 µL of the specific radioligand at a concentration at or below its Kd value.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9][10]
Protocol 2: Intracellular Calcium Flux Assay using a FLIPR Instrument
This protocol measures changes in intracellular calcium concentration in response to this compound treatment in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Loading buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Plate the neuronal cells in the microplates and incubate overnight to allow for attachment and formation of a confluent monolayer.
-
Dye Loading: Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium from the plates and add an equal volume of the loading buffer to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C and 5% CO2 to allow for dye loading.
-
Compound Plate Preparation: Prepare a separate plate containing this compound at various concentrations (typically 3x the final desired concentration).
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Set the instrument parameters for excitation and emission wavelengths appropriate for the calcium indicator. The instrument will record a baseline fluorescence, then add the this compound from the compound plate to the cell plate, and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the kinetic data to determine parameters such as peak fluorescence, time to peak, and area under the curve.[6][11]
Protocol 3: Dopamine Release Assay from Primary Striatal Neurons
This protocol measures the effect of this compound on dopamine release from cultured primary striatal neurons.
Materials:
-
Primary striatal neuron culture
-
Culture medium and buffers
-
This compound
-
Stimulation buffer (e.g., high potassium buffer to induce depolarization)
-
Dopamine ELISA kit or HPLC with electrochemical detection
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture primary striatal neurons until they are mature and form synaptic connections.
-
Pre-incubation: Gently wash the neurons with a physiological buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period.
-
Stimulation: To evoke dopamine release, replace the pre-incubation buffer with a stimulation buffer (e.g., high K+) for a short period (e.g., 5-10 minutes).
-
Sample Collection: Collect the supernatant, which contains the released dopamine.
-
Dopamine Quantification: Measure the concentration of dopamine in the collected supernatant using a dopamine ELISA kit or by HPLC with electrochemical detection.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the amount of dopamine released to the number of cells.
-
Data Analysis: Compare the amount of dopamine released in the presence of this compound to the vehicle control to determine the effect of the compound on dopamine release.
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Intracellular Calcium Flux Assay.
References
- 1. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. revvity.com [revvity.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Sofinicline (ABT-894) in ADHD Clinical Research: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the use of Sofinicline (ABT-894) and other α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). While initial Phase II trials of Sofinicline showed promise, its clinical development for ADHD was ultimately stalled. This resource addresses potential reasons for this discontinuation, offers troubleshooting advice for common experimental hurdles, and provides detailed protocols and data from key studies to inform future research in this area.
Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for Sofiniclin in ADHD stalled despite promising Phase II results?
While there is no official public statement from the manufacturer detailing the precise reasons, the discontinuation of Sofinicline's clinical development for ADHD, despite a Phase II study showing efficacy comparable to atomoxetine, can likely be attributed to a combination of factors that present significant hurdles in the development of α4β2 nAChR agonists for CNS disorders.[1][2] These may include:
-
A narrow therapeutic window: The effective dose might be very close to a dose that causes undesirable side effects.
-
Suboptimal efficacy compared to existing treatments: While showing promise, its overall efficacy and long-term benefit may not have been substantial enough to compete with established first- and second-line ADHD medications.
-
Pharmacokinetic and pharmacodynamic challenges: Issues related to drug metabolism, receptor desensitization with chronic administration, and achieving consistent target engagement in the brain can complicate development.[3]
-
Strategic business decisions: Pharmaceutical companies often prioritize drug candidates with the highest probability of commercial success and a clear advantage over existing therapies.
Q2: What were the key findings of the this compound Phase II clinical trial (NCT00429091) in adults with ADHD?
The Phase II study was a randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of Sofinicline in adults with ADHD.[4] The key findings were:
-
Efficacy: The 4 mg twice daily (BID) dose of Sofinicline demonstrated a statistically significant improvement in the primary outcome measure, the Conners' Adult ADHD Rating Scale (CAARS), investigator-rated total score, compared to placebo.[4][5] Its efficacy was found to be comparable to the active comparator, atomoxetine.[2][4]
-
Safety and Tolerability: Sofinicline was generally well-tolerated at all tested doses (1 mg, 2 mg, and 4 mg once daily, and 4 mg twice daily).[4]
Q3: What are the known challenges associated with the development of α4β2 nicotinic acetylcholine receptor agonists for ADHD?
The development of α4β2 nAChR agonists for ADHD and other CNS disorders is complex.[6][7][8][9][10] Key challenges include:
-
Receptor Desensitization: Chronic stimulation of nAChRs can lead to a state of desensitization, where the receptors become less responsive to the agonist.[3][11] This can potentially reduce the long-term efficacy of the drug.[3]
-
Side Effect Profile: Activation of nicotinic receptors throughout the body can lead to a range of side effects, including nausea, dizziness, and gastrointestinal issues. Finding a therapeutic dose that minimizes these effects while maximizing efficacy is a critical challenge.
-
Complex Pharmacology: The α4β2 nAChRs exist in different stoichiometries with varying sensitivity to agonists, which can lead to complex dose-response relationships and patient variability.[12]
-
Blood-Brain Barrier Penetration: Ensuring that the drug can effectively cross the blood-brain barrier to reach its target in the central nervous system is a fundamental hurdle in CNS drug development.[8]
Troubleshooting Guide for a4β2 nAChR Agonist Experiments
This guide addresses potential issues researchers might encounter when working with Sofinicline or similar compounds in a preclinical or clinical setting.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Higher Doses | Receptor desensitization due to chronic high-level agonism. | 1. Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal therapeutic window. 2. Pulsatile Dosing: Investigate intermittent or pulsatile dosing regimens to allow for receptor resensitization. 3. Partial Agonists: Consider evaluating partial agonists which may cause less receptor desensitization compared to full agonists. |
| High Incidence of Adverse Events (e.g., Nausea, Vomiting) | Peripheral nicotinic receptor activation. | 1. Dose Titration: Implement a slow dose titration schedule at the beginning of treatment to improve tolerability. 2. Formulation: Explore different drug formulations (e.g., extended-release) to modulate the absorption rate and peak plasma concentrations. 3. Co-administration: Investigate co-administration with antiemetic agents, although this can complicate the clinical trial design. |
| High Inter-Subject Variability in Response | Genetic polymorphisms in nAChR subunits or drug-metabolizing enzymes. Differences in baseline receptor density or sensitivity. | 1. Genotyping: If feasible, genotype study participants for relevant genes to explore potential pharmacogenomic correlations. 2. Biomarker Stratification: Utilize baseline biomarkers (e.g., cognitive performance, electroencephalography (EEG) markers) to stratify participants and potentially identify subgroups more likely to respond. |
| Discrepancy Between Preclinical and Clinical Efficacy | Poor translation from animal models to human ADHD pathology. Differences in pharmacokinetic/pharmacodynamic profiles between species. | 1. Model Selection: Critically evaluate the predictive validity of the animal models being used. 2. PK/PD Modeling: Develop robust pharmacokinetic and pharmacodynamic models to better predict human dose-response relationships from preclinical data.[13][14] |
Quantitative Data Summary
The following tables summarize the efficacy data from the Phase II clinical trial of Sofinicline (NCT00429091) in adults with ADHD.
Table 1: Primary Efficacy Outcome - Change in CAARS:Inv Total Score [5]
| Treatment Group | N | Baseline Mean (SD) | LS Mean Change from Baseline (SE) | LS Mean Difference vs. Placebo (SE) | p-value vs. Placebo |
| Placebo | 196 | 38.1 (8.9) | -8.0 (1.4) | - | - |
| Sofinicline 1 mg QD | 196 | 38.1 (8.9) | -9.9 (1.4) | -1.9 (1.8) | 0.29 |
| Sofinicline 2 mg QD | 196 | 38.1 (8.9) | -10.8 (1.4) | -2.8 (1.8) | 0.12 |
| Sofinicline 4 mg QD | 196 | 38.1 (8.9) | -11.0 (1.4) | -3.0 (1.8) | 0.10 |
| Sofinicline 4 mg BID | 196 | 38.1 (8.9) | -14.7 (1.4) | -6.7 (1.8) | 0.0002 |
| Atomoxetine 40 mg BID | 196 | 38.1 (8.9) | -16.0 (1.4) | -8.0 (1.8) | <0.0001 |
Data based on the completer population. CAARS:Inv = Conners' Adult ADHD Rating Scale, Investigator-Rated; SD = Standard Deviation; LS = Least Squares; SE = Standard Error; QD = Once Daily; BID = Twice Daily.
Table 2: Secondary Efficacy Outcomes for Sofinicline 4 mg BID vs. Placebo [5]
| Outcome Measure | LS Mean Difference vs. Placebo (SE) | p-value |
| CAARS:Inv Inattentive Subscale | -3.5 (0.9) | 0.0002 |
| CAARS:Inv Hyperactive/Impulsive Subscale | -3.2 (0.9) | 0.0007 |
| CGI-ADHD-S | -0.5 (0.2) | 0.0005 |
| AISRS Total Score | -5.7 (1.6) | 0.0004 |
| CAARS:Self Report Total Score | -5.1 (2.0) | 0.01 |
CGI-ADHD-S = Clinical Global Impression-ADHD-Severity; AISRS = Adult ADHD Investigator Symptom Rating Scale; CAARS:Self = Conners' Adult ADHD Rating Scale, Self-Report.
Experimental Protocols
Protocol for Phase II Clinical Trial of Sofinicline in Adults with ADHD (Based on NCT00429091)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, crossover study.[4]
-
Participants: Adults aged 18-55 years diagnosed with ADHD according to DSM-IV criteria.
-
Intervention:
-
Sofinicline (1 mg, 2 mg, or 4 mg once daily; or 4 mg twice daily)
-
Placebo
-
Atomoxetine (40 mg twice daily) as an active comparator
-
-
Treatment Period: Two 4-week treatment periods separated by a 2-week washout period.[4]
-
Primary Outcome Measure: Change from baseline in the CAARS:Inv Total score at the end of each 4-week treatment period.[4]
-
Secondary Outcome Measures:
-
CAARS:Inv subscale scores (Inattentive, Hyperactive/Impulsive)
-
Clinical Global Impression-ADHD-Severity (CGI-ADHD-S) scale
-
Adult ADHD Investigator Symptom Rating Scale (AISRS)
-
CAARS Self-Report (CAARS:S)
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizations
Caption: Logical workflow illustrating the progression of Sofinicline's development for ADHD and the potential reasons for its discontinuation despite positive Phase II results.
Caption: Simplified signaling pathway of Sofinicline as an α4β2 nAChR agonist, leading to modulation of neurotransmitter release and potential therapeutic effects in ADHD.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of alpha4beta2 nicotinic receptor desensitization by calcium and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities - Therapeutic Development in the Absence of Predictive Animal Models of Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. simbecorion.com [simbecorion.com]
- 10. acs.org [acs.org]
- 11. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic drug interactions in the treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sofiniclin-Induced Adverse Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects of Sofiniclin (ABT-894) in animal models. The information is presented in a practical question-and-answer format to directly address issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Animals exhibit tremors, convulsions, or seizure-like activity after this compound administration.
Question: What should I do if my animal model shows signs of severe central nervous system (CNS) hyperexcitability, such as tremors or seizures, after receiving this compound?
Answer:
-
Immediate Action:
-
Reduce the dose of this compound in subsequent experiments. CNS-related clinical signs, including tremors, have been observed as a primary toxic effect of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists in multiple species.
-
Ensure the animal is in a safe, padded environment to prevent injury.
-
Monitor the animal's vital signs, including respiration and heart rate.
-
-
Pharmacological Intervention (Veterinarian Consultation Required):
-
Administer an anticonvulsant as directed by the attending veterinarian.
-
-
Experimental Protocol Review:
-
Verify the correct calculation of the this compound dose and the concentration of the dosing solution.
-
Review the route and speed of administration. Rapid intravenous injection can lead to high peak plasma concentrations and increased risk of acute CNS effects. Consider a slower infusion rate or an alternative route of administration (e.g., subcutaneous or oral gavage) if appropriate for the study design.
-
Issue: Observed decrease in motor activity, lethargy, or sedation in treated animals.
Question: My animals appear sedated and show a significant decrease in locomotor activity after this compound administration. How should I address this?
Answer:
-
Dose Adjustment:
-
This may be a dose-dependent effect. A reduction in the this compound dose is the first step in mitigating sedation. A study on the similar α4β2 nAChR partial agonist CP-601927 showed decreased motor activity at the highest dose tested in female juvenile rats.[1]
-
-
Timing of Behavioral Assessments:
-
Characterize the time course of the sedative effect. Conduct behavioral testing during a period when the sedative effects have subsided but the desired pharmacological effect is still present.
-
-
Refinement of Behavioral Paradigms:
-
For cognitive or other behavioral assays, ensure that the observed effects are not a result of motor impairment. Include appropriate control measures to assess general motor activity.
-
Issue: Animals are experiencing weight loss or decreased food and water consumption.
Question: I've noticed a consistent decrease in body weight and food intake in the this compound-treated group. What are the potential causes and solutions?
Answer:
-
Monitoring and Supportive Care:
-
Monitor body weight daily.
-
Provide highly palatable and easily accessible food and water to encourage consumption.
-
Consider providing supplemental nutrition or hydration under veterinary guidance if weight loss is significant.
-
-
Dose and Formulation Evaluation:
-
Decrease the this compound dose, as reduced food consumption and body weight gain have been noted with CNS-acting drugs.
-
Assess the palatability of the vehicle if oral administration is used. An unpalatable vehicle can lead to reduced intake.
-
-
Gastrointestinal Effects:
-
Be aware that nausea can be a side effect of nAChR agonists. While difficult to assess directly in rodents, behaviors such as pica (eating of non-nutritive substances like bedding) can be an indicator.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with α4β2 nicotinic acetylcholine receptor agonists in animal models?
A1: Based on preclinical studies with compounds similar to this compound, the most commonly observed adverse effects are related to the central nervous system. These include hypoactivity (decreased movement), tremors, staggering gait, and salivation.[2] Additionally, transient reductions in body weight and decreased motor activity have been reported.[1] At higher doses, more severe effects, including mortality, have been observed.[1]
Q2: How can I establish a safe and effective dose range for this compound in my animal model?
A2: It is recommended to start with a dose-ranging study to determine the maximum tolerated dose (MTD). Begin with low doses and gradually escalate, while closely monitoring for any adverse clinical signs. The FDA's guidance on safety pharmacology suggests that the highest tested dose should be one that produces moderate adverse effects.[3]
Q3: Are there any known species differences in the metabolism and potential toxicity of Sofinicline?
A3: Yes, metabolism and disposition studies of this compound (ABT-894) have shown species-specific profiles. In mice, the drug is primarily eliminated through renal secretion, while monkeys clear it mainly through metabolism.[4] This difference in metabolic pathways could influence the toxicity profile in each species.
Q4: What is the general safety profile of this compound in human clinical trials?
A4: In human clinical trials for ADHD, this compound has been reported to be generally well-tolerated.[5][6] The most commonly reported adverse events include nausea, dizziness, headache, and fatigue, which are consistent with the side effect profile of other nicotinic agonists.[6]
Quantitative Data on Adverse Effects of a Similar α4β2 nAChR Agonist
Disclaimer: The following data is from a juvenile rat toxicity study of CP-601927, a selective α4β2 nicotinic acetylcholine receptor partial agonist. This information is provided as a reference due to the limited publicly available quantitative preclinical toxicology data for this compound (ABT-894).
Table 1: Mortality in Male Juvenile Rats Treated with CP-601927 [1]
| Dose (mg/kg, oral gavage) | Number of Animals | Number of Deaths |
| 0 (Vehicle) | N/A | 0 |
| 0.3 | N/A | 0 |
| 1 | N/A | 0 |
| 3 | N/A | 2 |
Table 2: General Toxicity Findings in Juvenile Rats Treated with CP-601927 [1]
| Adverse Effect | Species/Sex | Dose | Observations |
| Transient Body Weight Reduction | Male and Female Rats | 3 mg/kg | Occurred during the third week of dosing, with recovery to control levels thereafter. |
| Decreased Motor Activity | Female Rats | 3 mg/kg | The only observed treatment-related behavioral alteration. |
Experimental Protocols
Protocol 1: General Procedure for Acute Toxicity Assessment in Rodents
This protocol is adapted from standard acute toxicity study designs.[7]
-
Animal Model: Use a rodent model such as Sprague-Dawley rats or C57BL/6 mice.
-
Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group. Each group should contain an equal number of male and female animals (typically 5-10 per sex).
-
Dosing: Administer this compound as a single dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Observation:
-
Continuously observe animals for the first 30 minutes post-dosing, then at 2, 4, and 6 hours.
-
Thereafter, observe animals daily for 14 days.
-
Record all signs of gross toxicity, behavioral changes (e.g., changes in locomotor activity, posture, grooming), and mortality.
-
-
Measurements:
-
Record body weight just prior to dosing and on days 7 and 14.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Protocol 2: Neurobehavioral Assessment in Rodents
This protocol outlines a functional observational battery to assess potential neurological and behavioral side effects.
-
Acclimation: Acclimate animals to the testing room and equipment before the start of the experiment.
-
Baseline Assessment: Conduct a baseline assessment of all parameters before drug administration.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Observational Battery: At predetermined time points after dosing (e.g., 30, 60, 120 minutes), assess the following:
-
Autonomic Functions: Observe for salivation, piloerection, and changes in pupil size.
-
Neuromuscular Functions: Assess gait, posture, muscle tone, and the presence of any tremors or convulsions.
-
Sensorimotor Functions: Evaluate responses to sensory stimuli (e.g., touch, sound).
-
Behavioral Activity: Record levels of general activity (e.g., hypoactivity or hyperactivity), stereotypy, and any unusual behaviors.
-
-
Scoring: Use a standardized scoring system to quantify the observed effects.
Visualizations
Caption: Simplified signaling pathway of this compound at a presynaptic terminal.
Caption: General experimental workflow for a preclinical study with this compound.
Caption: Decision tree for troubleshooting adverse effects.
References
- 1. Toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601,927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α4β2 nicotinic acetylcholine receptors intrinsically influence body weight in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of ABT-894, a novel α4β2 neuronal acetylcholine receptor agonist, in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. toxicology.org [toxicology.org]
Optimizing Sofiniclin Concentration for Electrophysiology: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sofiniclin in electrophysiology experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-894) is a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] Its primary mechanism of action is to bind to these receptors, causing a conformational change that opens the ion channel, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent depolarization of the neuron.[4][5]
Q2: What are the recommended starting concentrations for this compound in a typical patch-clamp experiment?
For initial experiments, it is advisable to start with a concentration range of 10 nM to 1 µM. This compound has high potency, with reported Ki values of 1.3 nM for ¹²⁵I-epibatidine binding and 1.9 nM for ¹²⁵I-α-conotoxinMII binding.[2] The optimal concentration will depend on the specific experimental setup, including the expression levels of α4β2 nAChRs in the chosen cell type.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 2.44 mg of this compound (MW: 244.12 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, ensure the final DMSO concentration in your recording buffer is low (typically ≤ 0.1%) to avoid off-target effects.[7]
Q4: What is receptor desensitization and how can I minimize it when using this compound?
Nicotinic acetylcholine receptors are known to undergo desensitization, a process where prolonged exposure to an agonist leads to a temporary non-responsive state of the receptor.[8][9] This can manifest as a rapid decay of the current in the continued presence of this compound. To minimize desensitization:
-
Use the lowest effective concentration of this compound.
-
Apply the agonist for short durations.
-
Allow for sufficient washout periods between applications to allow receptors to recover.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable current upon this compound application. | 1. Low or no expression of α4β2 nAChRs in the cells. 2. this compound concentration is too low. 3. Degradation of this compound stock solution. 4. Problem with the recording setup (e.g., clogged pipette, poor seal). | 1. Confirm receptor expression using molecular techniques (e.g., qPCR, Western blot) or use a positive control cell line known to express the receptor. 2. Perform a dose-response curve starting from a low concentration and incrementally increasing it. 3. Prepare a fresh stock solution of this compound. 4. Troubleshoot the patch-clamp rig; check pipette resistance, seal quality, and amplifier settings.[10][11] |
| The current response diminishes rapidly with repeated applications. | 1. Receptor desensitization. 2. Cellular rundown or instability of the patch. | 1. Increase the washout time between applications (e.g., 5-10 minutes). 2. Use a lower concentration of this compound. 3. Monitor the health of the cell and the stability of the seal throughout the experiment. Ensure the internal solution is optimal.[10] |
| High variability in responses between cells. | 1. Heterogeneous expression of nAChRs across the cell population. 2. Inconsistent drug application. | 1. If possible, use a clonal cell line with stable receptor expression. 2. Ensure a consistent and rapid perfusion system for drug application. |
| Baseline current is unstable after this compound application. | 1. Incomplete washout of this compound. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Increase the flow rate and duration of the washout. 2. Ensure the final solvent concentration is minimal and consistent across all solutions, including the control.[7] |
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| Ki (¹²⁵I-epibatidine binding) | 1.3 nM | α4β2 | [2][6] |
| Ki (¹²⁵I-α-conotoxinMII binding) | 1.9 nM | α6β2 | [2][6] |
Note: Binding assays provide affinity data but not functional potency (EC50) for channel activation, which needs to be determined experimentally in a functional assay like patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents
1. Cell Preparation:
- Culture cells expressing α4β2 nAChRs (e.g., HEK293 cells stably transfected with the appropriate subunits) on glass coverslips.
- Use cells at 70-90% confluency for recordings.
2. Solutions:
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[12]
- This compound Working Solutions: Prepare a series of dilutions (e.g., 10 nM, 100 nM, 1 µM, 10 µM) from the DMSO stock solution in the external solution on the day of the experiment. Ensure the final DMSO concentration is constant across all concentrations and the control.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Hold the cell at a membrane potential of -60 mV.
- Apply this compound solutions using a rapid perfusion system. Start with a short application of the control external solution to ensure no mechanical artifacts.
- Apply different concentrations of this compound for a short duration (e.g., 2-5 seconds) followed by a washout period of at least 5 minutes with the external solution.
- Record the elicited currents using an appropriate amplifier and data acquisition software.
4. Data Analysis:
- Measure the peak amplitude of the this compound-evoked current for each concentration.
- Plot the normalized peak current as a function of the this compound concentration to generate a dose-response curve.
- Fit the dose-response curve with the Hill equation to determine the EC50 and Hill coefficient.
Visualizations
Caption: Signaling pathway of this compound activation of α4β2 nAChRs.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Troubleshooting logic for no current observation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 3. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.as.uky.edu [web.as.uky.edu]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Why did Sofiniclin fail to show robust efficacy in ADHD trials?
For Immediate Release: December 10, 2025
This technical support document addresses the key questions surrounding the clinical development of Sofiniclin (ABT-894) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This compound, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, showed initial promise in Phase II clinical trials but ultimately did not advance to Phase III studies. This guide provides an in-depth analysis of the available data to explain why its efficacy was not considered sufficiently robust for further development.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound in ADHD?
A1: this compound acts as a selective agonist for the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are widely distributed in the central nervous system and are involved in modulating the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine.[2] The therapeutic hypothesis was that by stimulating these receptors, this compound would enhance cholinergic and dopaminergic neurotransmission in brain regions associated with attention and executive function, thereby alleviating ADHD symptoms.[3]
Q2: Did this compound show any efficacy in clinical trials?
A2: Yes, a key Phase II study demonstrated that this compound, at a dose of 4 mg twice daily (BID), resulted in a statistically significant improvement in ADHD symptoms compared to placebo.[4] The primary endpoint, the investigator-rated Conners' Adult ADHD Rating Scale (CAARS:Inv) total score, showed a significant reduction with the 4 mg BID dose.[1][4]
Q3: If the results were statistically significant, why was the efficacy not considered "robust"?
A3: The term "robust" in drug development refers not just to statistical significance but also to the magnitude and clinical meaningfulness of the effect, consistency across doses, and its competitiveness with existing treatments. This compound's efficacy, while statistically significant at its highest tested dose, was likely not considered robust for several reasons:
-
Moderate Effect Size: The calculated effect size for the 4 mg BID dose was 0.45, which is considered a moderate effect. In the same study, the active comparator, atomoxetine, had a numerically higher effect size of 0.57.[4]
-
Lack of Efficacy at Lower Doses: Doses of 1 mg, 2 mg, and 4 mg once daily (QD) did not demonstrate a statistically significant improvement over placebo, suggesting a narrow therapeutic window.[4]
-
Competitive Landscape: The ADHD market is dominated by highly effective stimulant medications, which typically have larger effect sizes.[5][6] For a new non-stimulant to be commercially viable and clinically impactful, it generally needs to demonstrate comparable or superior efficacy, or a significantly better safety and tolerability profile.
-
Strategic Decision: Ultimately, the decision to halt development may have been a strategic one by the manufacturer, weighing the moderate efficacy, the need for twice-daily dosing for effect, and the overall commercial landscape.
Q4: How did this compound's safety profile look?
A4: this compound was generally well-tolerated in the Phase II trials.[7][8][9] The incidence of adverse events was comparable to placebo in many cases. For instance, nausea was reported in 12.1% of subjects across all this compound doses, compared to 2.2% with placebo and 20.0% with atomoxetine.[10]
Troubleshooting Experimental Discrepancies
For researchers investigating similar nicotinic agonists, encountering variable efficacy data is a known challenge. Here are some potential issues and troubleshooting steps:
-
Issue: Inconsistent Efficacy Across Doses.
-
Possible Cause: Nicotinic receptors are known to undergo desensitization at higher concentrations of agonists.[10] This can lead to a bell-shaped dose-response curve where higher doses may become less effective.
-
Troubleshooting: Ensure a wide range of doses is tested, including very low doses, to fully characterize the dose-response relationship. Consider pharmacokinetic and pharmacodynamic (PK/PD) modeling to predict the optimal dosing regimen that maintains receptor activation without causing significant desensitization.
-
-
Issue: High Placebo Response Rate Obscuring Drug Effect.
-
Possible Cause: ADHD clinical trials are known for having a significant placebo response. The crossover design of the key this compound study was intended to mitigate this by having each patient serve as their own control.[1][4]
-
Troubleshooting: Employ stringent patient selection criteria and standardized assessment training for investigators. A crossover study design, while more complex, can be a powerful tool to reduce variability.
-
-
Issue: Efficacy Not Replicating in Different Patient Populations (e.g., Adults vs. Pediatrics).
-
Possible Cause: The neurobiology of ADHD and drug metabolism can differ between children and adults. Another α4β2 nAChR agonist, ABT-089, showed efficacy in adults but not in children.[5][11]
-
Troubleshooting: Conduct separate, adequately powered studies in each target population. Be prepared for the possibility that the optimal dose or even the overall efficacy may differ.
-
Data Presentation: Phase II Efficacy Results
The following tables summarize the key quantitative data from the pivotal Phase II, randomized, double-blind, placebo-controlled, crossover study of this compound (ABT-894) in adults with ADHD.[4]
Table 1: Primary Efficacy Outcome - Change in CAARS:Inv Total Score
| Treatment Group | Least Squares (LS) Mean Difference from Placebo (SE) | p-value | Effect Size vs. Placebo |
| This compound 1 mg QD | -1.13 (2.31) | Not Significant | N/A |
| This compound 2 mg QD | -2.31 (2.30) | Not Significant | N/A |
| This compound 4 mg QD | -2.57 (2.31) | Not Significant | N/A |
| This compound 4 mg BID | -6.69 (2.30) | 0.003 | 0.45 |
| Atomoxetine 40 mg BID | -7.98 (2.65) | 0.002 | 0.57 |
SE: Standard Error; QD: Once Daily; BID: Twice Daily
Table 2: Secondary Efficacy Outcomes for this compound 4 mg BID
| Efficacy Measure | Result vs. Placebo |
| CAARS:Inv Subscales | Statistically significant improvement on all subscales |
| Clinical Global Impression - ADHD - Severity (CGI-ADHD-S) | Statistically significant improvement |
| Adult ADHD Investigator Symptom Rating Scale (AISRS) | Statistically significant improvement |
| CAARS:Self-Report (CAARS:Self) | Statistically significant improvement on all subscales |
Experimental Protocols
Key Study: A Randomized, Double-Blind, Placebo-Controlled Phase II Study of ABT-894 in Adults with ADHD (NCT00429091) [1][4][12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 243 adults diagnosed with ADHD according to DSM-IV-TR criteria.
-
Treatment Protocol:
-
Participants were randomized to one of four this compound dose regimens (1 mg QD, 2 mg QD, 4 mg QD, or 4 mg BID), an active comparator (atomoxetine 40 mg BID), or a placebo.
-
Each treatment period lasted for 28 days.
-
Following the initial 28-day period, there was a 2-week washout period.
-
After the washout, participants crossed over to the alternative treatment condition (active drug or placebo) for an additional 28 days.
-
-
Primary Efficacy Endpoint: The change from baseline in the investigator-rated Conners' Adult ADHD Rating Scale (CAARS:Inv) Total score at the end of each 4-week treatment period.
-
Secondary Efficacy Endpoints: Included various subscales of the CAARS (both investigator and self-rated), the Clinical Global Impression - ADHD - Severity (CGI-ADHD-S) scale, and the Adult ADHD Investigator Symptom Rating Scale (AISRS).
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow of its key clinical trial.
References
- 1. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. European Network Adult ADHD – NAChR α4β2 subtype and their relation with nicotine addiction, cognition, depression and hyperactivity disorder. [eunetworkadultadhd.com]
- 3. A randomized, double-blind, placebo-controlled crossover study of α4β2* nicotinic acetylcholine receptor agonist AZD1446 (TC-6683) in adults with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of medications for adult attention-deficit/hyperactivity disorder using meta-analysis of effect sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Meta-analysis to Compare the Efficacy of Medications for Attention-Deficit/Hyperactivity Disorder in Youths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAChR α4β2 Subtype and their Relation with Nicotine Addiction, Cognition, Depression and Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Nicotinic Cholinergic System to Treat Attention-Deficit/Hyperactivity Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Sofiniclin Degradation in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Sofiniclin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing a decrease in the potency of my this compound solution over time. What could be the cause?
A loss of potency is a strong indicator of this compound degradation. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. To mitigate this, it is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e.g., at -20°C or -80°C in airtight, light-protected containers).
Q3: Can the pH of my aqueous solution affect this compound's stability?
Yes, the stability of many pharmaceutical compounds, including those with structures similar to this compound, is pH-dependent. Highly acidic or alkaline conditions can catalyze hydrolytic degradation. It is advisable to maintain the pH of your solution within a range where the compound is known to be stable, typically between pH 4 and 8.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following best practices:
-
Prepare fresh solutions: Prepare aqueous dilutions of this compound immediately before each experiment.
-
Control temperature: Avoid exposing solutions to elevated temperatures for extended periods.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.
-
Use high-purity solvents and reagents: Impurities in solvents can initiate or accelerate degradation.
-
Consider co-solvents: For compounds with limited aqueous stability, incorporating co-solvents like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) may enhance stability.[1]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect this compound degradation is impacting your experimental results, a systematic investigation is necessary. This guide outlines a logical workflow to identify the cause and implement corrective actions.
Caption: Troubleshooting workflow for investigating this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.[2] This involves subjecting the compound to various stress conditions more severe than those it would experience during normal handling and storage.[2]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent if solubility is an issue).[3]
-
Stress Conditions: Expose the this compound solution to the following stress conditions. A control sample (unstressed this compound solution) should be kept under normal conditions for comparison.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[4] Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.[4] Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.[5]
Objective: To develop an RP-HPLC method capable of resolving this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., acetonitrile, methanol, phosphate (B84403) buffer)
-
Forced degradation samples of this compound
Methodology:
-
Initial Method Development:
-
Column: Start with a C18 column.
-
Mobile Phase: Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) and the gradient profile to achieve optimal resolution between all peaks.
-
The goal is to have a baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Data Presentation
The results from the forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | Data | Data |
| 0.1 N NaOH | 24 hours | 60°C | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal | 48 hours | 80°C | Data | Data |
| Photolytic | ICH Q1B | ICH Q1B | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Signaling Pathways
This compound is a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[6] The degradation of this compound could potentially lead to a loss of its ability to activate these receptors, thereby affecting downstream signaling pathways. The following diagram illustrates a simplified nAChR signaling pathway that could be impacted.
Caption: Simplified nAChR signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Sofiniclin Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies of Sofiniclin (ABT-894).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-894) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high affinity for both the α4β2 and α7 subtypes of nAChRs.[1] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive processes, including attention, learning, and memory. This compound was primarily investigated as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]
Q2: Why have behavioral studies with this compound and other nAChR agonists produced inconsistent results?
Inconsistent results in behavioral studies with this compound and similar nicotinic agonists can arise from a variety of factors, including:
-
Dose-Response Relationships: Nicotinic agonists often exhibit complex, non-linear, or biphasic (bell-shaped) dose-response curves. This means that higher doses are not always more effective and can sometimes lead to a decrease in the desired behavioral effect or even adverse effects. As seen in clinical trials, lower doses of this compound were not effective in treating ADHD symptoms, whereas a higher, twice-daily dose showed significant improvement.[3][4]
-
Receptor Desensitization: Prolonged or excessive stimulation of nAChRs by agonists can lead to receptor desensitization, a state in which the receptor no longer responds to the agonist. This can result in a diminished or absent behavioral response, particularly with chronic dosing regimens.
-
Species and Strain Differences: The expression, distribution, and pharmacology of nAChR subtypes can vary between different animal species (e.g., rodents vs. primates vs. humans) and even between different strains of the same species. These differences can lead to variability in behavioral outcomes.
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as the timing of drug administration, the specific parameters of the behavioral task, and the housing conditions of the animals, can significantly impact the results.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its concentration and duration of action in the brain, thereby affecting behavioral outcomes.
Q3: What are the key signaling pathways activated by this compound?
As a nicotinic acetylcholine receptor agonist, this compound directly activates these ion channels, leading to an influx of cations (primarily Na+ and Ca2+) into the neuron. This influx causes membrane depolarization, which can trigger the firing of action potentials and the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, in brain regions associated with cognition and reward. The specific downstream effects depend on the subtype of nAChR activated and the type of neuron on which the receptor is located.
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent behavioural test - Cognition - Novel Object Recognition (NOR) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience [jneurosci.org]
Impact of hygroscopic DMSO on Sofiniclin solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sofiniclin, focusing on the impact of the hygroscopic nature of Dimethyl Sulfoxide (DMSO) on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies, with sources indicating values of 16.67 mg/mL and 35.71 mg/mL.[1] It is often recommended to use ultrasonication and warming (up to 60°C) to achieve complete dissolution.[1]
Q2: Why is the source and handling of DMSO critical for dissolving this compound?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[1] It is strongly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing this compound stock solutions.
Q3: My this compound is not dissolving completely in DMSO, even with heating and sonication. What could be the issue?
A3: If you are experiencing difficulty dissolving this compound, consider the following:
-
Water content in DMSO: Even small amounts of absorbed water can drastically reduce solubility. Ensure you are using anhydrous DMSO and minimize its exposure to the air.
-
Concentration: The desired concentration may exceed the solubility limit of this compound. Try preparing a more dilute solution.
-
Compound purity: Verify the purity of your this compound sample, as impurities can affect solubility.
Q4: Can I store my this compound stock solution in DMSO?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to keep them at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: I observed precipitation when I diluted my this compound DMSO stock in an aqueous buffer. How can I prevent this?
A5: This phenomenon, often called "salting out," is common for hydrophobic compounds. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help maintain the solubility of the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered with this compound solubility in DMSO.
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound powder does not fully dissolve in DMSO. | Hygroscopic DMSO: The DMSO has absorbed moisture from the air. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Minimize the time the DMSO container is open to the atmosphere. | The this compound powder dissolves completely, resulting in a clear solution. |
| Concentration exceeds solubility limit: The intended concentration is too high. | Prepare a more dilute stock solution. For example, if a 20 mg/mL solution is problematic, try preparing a 10 mg/mL or 5 mg/mL solution. | This compound dissolves completely at a lower concentration. | |
| Insufficient agitation/heating: The compound requires more energy to dissolve. | Gently warm the solution in a water bath (up to 60°C) for 10-15 minutes and/or sonicate the solution for a short period. | The compound fully dissolves with the aid of heat and/or sonication. | |
| This compound precipitates out of DMSO stock solution upon storage. | Improper storage temperature: The storage temperature is not optimal for maintaining solubility. | Store the stock solution at -20°C or -80°C for long-term stability. | The compound remains in solution at the recommended storage temperature. |
| Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can promote precipitation. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. | Aliquoting maintains the integrity and solubility of the stock solution. | |
| Water absorption during handling: The stock solution has been exposed to ambient air multiple times. | When preparing aliquots, work quickly and in a dry environment to minimize moisture absorption. | The aliquoted stock solutions remain clear upon storage. | |
| Precipitation occurs upon dilution into aqueous media. | Rapid change in solvent polarity: The abrupt change from a high-DMSO to a high-aqueous environment causes the compound to crash out. | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO concentration is too low: The final concentration of DMSO in the aqueous medium is insufficient to maintain solubility. | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.5%). | The compound remains dissolved at an optimized final DMSO concentration. |
Data Presentation
Table 1: Impact of Water Content in DMSO on the Solubility of this compound (Illustrative Data)
The following table illustrates the expected trend of decreased this compound solubility with increasing water content in DMSO. The value for 100% DMSO is based on reported data, while the other values are hypothetical to demonstrate the effect of hygroscopicity.
| DMSO (% v/v) | Water (% v/v) | Estimated this compound Solubility (mg/mL) |
| 100 | 0 | ~35 |
| 99 | 1 | ~25 |
| 95 | 5 | ~10 |
| 90 | 10 | <5 |
Note: This data is for illustrative purposes to demonstrate the significant impact of water on this compound's solubility in DMSO. Actual values may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Warming device (e.g., water bath or heating block)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired concentration and volume of stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If sonication is insufficient, place the vial in a water bath at 37-60°C for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Once dissolved, aliquot the stock solution into single-use vials for storage at -20°C or -80°C.
-
Protocol 2: Determining the Impact of Water Content on this compound Solubility
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile deionized water
-
A series of sterile vials
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
-
-
Procedure:
-
Prepare DMSO/water mixtures: Prepare a series of DMSO/water solutions with varying water content (e.g., 1%, 5%, 10%, 20% v/v water in DMSO).
-
Prepare saturated solutions: Add an excess amount of this compound powder to each vial containing the different DMSO/water mixtures. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solutions to reach equilibrium.
-
Phase separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample collection: Carefully collect the supernatant from each vial, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the supernatant samples with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
Data analysis: Plot the solubility of this compound (in mg/mL or mM) as a function of the water content in DMSO.
-
Visualizations
Caption: Experimental workflow for determining the impact of water content on this compound solubility.
Caption: Logical relationship illustrating the impact of hygroscopic DMSO on this compound experiments.
References
Validation & Comparative
A Comparative Analysis of the Potency of Sofiniclin and Pozanicline (ABT-089)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, Sofiniclin and Pozanicline (ABT-089). The following sections detail their binding affinities and functional potencies at key nAChR subtypes, supported by experimental data and methodologies.
Data Presentation: Potency at Nicotinic Acetylcholine Receptors
The relative potency of this compound and Pozanicline has been evaluated through various in vitro assays, primarily focusing on their binding affinity (Ki) and functional activity (EC50) at different nAChR subtypes. The data indicates that this compound generally exhibits higher potency compared to Pozanicline.
| Compound | Receptor Subtype | Assay Type | Radioligand | Test System | Potency Value | Reference |
| This compound | α4β2 | Binding Affinity | ¹²⁵I-epibatidine | Rat striatal sections | Ki = 1.3 nM | [1] |
| α6β2 | Binding Affinity | ¹²⁵I-α-conotoxinMII | Rat striatal sections | Ki = 1.9 nM | [1] | |
| Pozanicline (ABT-089) | α4β2 | Binding Affinity | [³H]cytisine | Rat brain | Ki = 16.7 nM | [2][3] |
| α4β2 | Binding Affinity | Not Specified | Rat brain | Ki = 17 nM | [4] | |
| α4β2 | Functional Activity (Partial Agonist) | Not Applicable | Not Specified | - | [2][3] | |
| α6β2 | Functional Activity (Partial Agonist) | Not Applicable | Not Specified | EC50 = 0.11 µM (high sensitivity subtype) | [4] | |
| α4α5β2 | Functional Activity | Not Applicable | Not Specified | High Selectivity | [5] | |
| Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the native tissue is not fully defined. |
Experimental Protocols
Radioligand Binding Assays
Protocol for α4β2 and α6β2 nAChR Binding (as applied to this compound and Pozanicline):**[1]
-
Tissue Preparation: Rat striatal sections are prepared for the assay.
-
α6β2 nAChR Assay:*
-
Sections are incubated with ¹²⁵I-α-conotoxinMII (specific activity, 2200 Ci/mmol) to label α6β2* nAChRs.
-
-
α4β2 nAChR Assay:*
-
To specifically measure binding to α4β2* nAChRs, sections are incubated with ¹²⁵I-epibatidine (specific activity, 2200 Ci/mmol).
-
To prevent ¹²⁵I-epibatidine from binding to α6β2* nAChRs, 100 nM of α-conotoxinMII is included in the incubation medium to block these sites.
-
-
Competition Binding: To determine the Ki of the test compounds (this compound or Pozanicline), competition experiments are performed by incubating the tissue sections with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Washing: After incubation, the sections are washed to remove unbound radioligand.
-
Detection: The sections are exposed to Kodak MR film.
-
Data Analysis: Optical density readings from the film are converted to fmol/mg of tissue using ¹²⁵I-standards. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Influx)
General Protocol for FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α4β2) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C for a specified time (typically 30-60 minutes). This allows the dye to enter the cells.
-
Compound Preparation: Serial dilutions of the test compounds (this compound or Pozanicline) are prepared in the assay buffer.
-
FLIPR Assay:
-
The microplate containing the dye-loaded cells is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The test compounds are automatically added to the wells.
-
Fluorescence intensity is measured continuously in real-time to detect changes in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The data is analyzed to generate concentration-response curves, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy are determined.
Mandatory Visualizations
Signaling Pathway of nAChR Activation
Activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, by agonists like this compound and Pozanicline initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization and subsequent downstream signaling.
Caption: nAChR agonist-induced signaling cascade.
Experimental Workflow for Potency Determination
The determination of the potency of this compound and Pozanicline involves a series of experimental steps, from preparing the biological materials to analyzing the final data. This workflow ensures a systematic and reproducible assessment of the compounds' pharmacological properties.
Caption: Workflow for determining compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
Sofiniclin versus other α4β2 nAChR partial agonists
A Comparative Guide to Sofiniclin and Other α4β2 Nicotinic Acetylcholine (B1216132) Receptor Partial Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound (ABT-894) against other notable α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists, namely Varenicline (B1221332) and Cytisine (B100878). This document synthesizes experimental data on their binding affinity, functional efficacy, and pharmacokinetic profiles to offer a comprehensive performance overview.
Mechanism of Action of α4β2 nAChR Partial Agonists
The α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel, is the most abundant nicotinic receptor subtype in the brain.[1] Its activation by acetylcholine or other agonists leads to an influx of cations, primarily Ca2+ and Na+, which in turn modulates the release of various neurotransmitters, most notably dopamine (B1211576) in the brain's reward pathways.[2] Partial agonists of the α4β2 nAChR, such as this compound, Varenicline, and Cytisine, bind to this receptor and elicit a response that is lower than that of a full agonist like nicotine (B1678760).[3][4] This dual action allows them to reduce craving and withdrawal symptoms by providing a moderate level of receptor stimulation, while also blocking the rewarding effects of nicotine by competing for the same binding site.[3]
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance parameters of this compound, Varenicline, and Cytisine.
Table 1: In Vitro Binding Affinity and Functional Efficacy at Human α4β2 nAChR
| Parameter | This compound (ABT-894) | Varenicline | Cytisine |
| Binding Affinity (Ki) | 1.3 nM ([¹²⁵I]-epibatidine)[5][6] | 0.06 - 0.4 nM[2][3] | 0.17 - 0.8 nM[2][7] |
| Functional Potency (EC₅₀) | Data not available | 2.3 µM[8] | Data not reliably calculated due to low response amplitude[9] |
| Functional Efficacy (Eₘₐₓ) | Considered a full agonist in some contexts[10] | 13.4% (relative to acetylcholine)[8], 45% (relative to nicotine)[11] | Low efficacy[4] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | This compound (ABT-894) | Varenicline | Cytisine |
| Peak Plasma Concentration (Cₘₐₓ) | ~5 ng/mL (2 mg QD), ~11-15 ng/mL (4 mg BID)[12] | ~4.01 ng/mL (1 mg single dose)[13] | 81.9 ng·h/mL (1.5 mg), 181.9 ng·h/mL (3 mg), 254.5 ng·h/mL (4.5 mg) (AUC₀₋₂₄h)[14] |
| Time to Peak Concentration (Tₘₐₓ) | ~2-4 hours[12] | 3-4 hours[15] | 1-2 hours[14] |
| Elimination Half-life (t₁/₂) | ~4-6 hours[16] | ~24 hours[15][17] | ~4.8 hours[18] |
| Bioavailability | Data not available | High[15] | High[18] |
| Metabolism | Data not available | Minimal, primarily excreted unchanged[15][17] | Not metabolized or negligible metabolism[18] |
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This assay determines the binding affinity (Ki) of a compound for the α4β2 nAChR.
Principle: A radiolabeled ligand with known high affinity for the α4β2 nAChR (e.g., [¹²⁵I]-epibatidine or [³H]-cytisine) is incubated with a preparation of cells or tissues expressing the receptor.[5] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Methodology:
-
Preparation of Receptor Source: Membranes from cells (e.g., HEK293) stably expressing human α4β2 nAChRs or brain tissue homogenates (e.g., rat striatum) are prepared.[5]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, from which the Ki is calculated.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This electrophysiological assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at the α4β2 nAChR.[8]
Principle: Xenopus oocytes are injected with cRNA encoding the α4 and β2 subunits of the nAChR, leading to the expression of functional receptors on the oocyte membrane. The oocyte is then voltage-clamped, and the current flowing across the membrane in response to the application of the test compound is measured.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with a mixture of cRNAs for the α4 and β2 subunits.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional α4β2 nAChRs on their surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Data Acquisition and Analysis: The resulting ion current is recorded and plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that elicits a half-maximal response) and the Eₘₐₓ (the maximum response) are determined.[8]
⁸⁶Rb⁺ Efflux Assay
This functional assay provides another method to assess the activity of compounds at ligand-gated ion channels like the α4β2 nAChR.[19]
Principle: Cells expressing the α4β2 nAChR are pre-loaded with the radioactive rubidium isotope ⁸⁶Rb⁺. Activation of the receptor by an agonist opens the ion channel, allowing ⁸⁶Rb⁺ to flow out of the cells. The amount of ⁸⁶Rb⁺ efflux is proportional to the degree of receptor activation.
Methodology:
-
Cell Culture and Loading: Cells expressing α4β2 nAChRs are cultured and then incubated with ⁸⁶Rb⁺ to allow for its uptake.
-
Compound Stimulation: The cells are then exposed to various concentrations of the test compound.
-
Efflux Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the surrounding medium is measured over time.
-
Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the EC₅₀ and Eₘₐₓ.
Visualizations
References
- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 7. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009149003A1 - Sofinicline (abt-894 ) for attention-deficit/hyperactivity disorder - Google Patents [patents.google.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. Ascending single dose pharmacokinetics of cytisine in healthy adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sofiniclin in Mitigating Levodopa-Induced Dyskinesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sofiniclin, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in reducing levodopa-induced dyskinesia (LID) against other therapeutic alternatives. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction to Levodopa-Induced Dyskinesia and Therapeutic Strategies
Levodopa (B1675098) remains the gold-standard therapy for Parkinson's disease (PD), offering significant motor symptom relief. However, long-term treatment often leads to the development of debilitating levodopa-induced dyskinesias (LID), characterized by involuntary, erratic movements.[1] Current therapeutic strategies for LID are limited and include drugs like amantadine (B194251) and safinamide (B1662184), each with its own efficacy and side-effect profile.[2][3][4] The exploration of novel therapeutic targets has led to the investigation of the cholinergic system, specifically the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in the modulation of dopamine (B1211576) release and neuronal signaling pathways affected in PD and LID.[5][6][7] this compound (formerly ABT-894) is an investigational α4β2 nAChR agonist that has shown promise in preclinical models for the management of LID.[8][9][10]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and other therapeutic agents in reducing levodopa-induced dyskinesia.
Table 1: Preclinical Efficacy of this compound in MPTP-Lesioned Primate Models of LID
| Compound | Animal Model | Dosage | Route of Administration | Reduction in LID | Key Findings |
| This compound (ABT-894) | MPTP-lesioned monkeys | 0.001 - 0.10 mg/kg | Oral | ~70% | Significant reduction in LIDs without worsening parkinsonism or cognitive ability. No tolerance observed over 3-4 months.[8][10] |
| Nicotine (Positive Control) | MPTP-lesioned monkeys | N/A (in drinking water) | Oral | ~70% | Similar efficacy to this compound, validating the nAChR agonist approach.[11][12] |
Table 2: Clinical Efficacy of Alternative Treatments for LID
| Compound | Mechanism of Action | Trial Phase | Key Efficacy Endpoint | % Improvement vs. Placebo | Common Adverse Events |
| Amantadine ER | NMDA receptor antagonist | Phase 3 | Unified Dyskinesia Rating Scale (UDysRS) | Significant improvement | Hallucinations, dizziness, dry mouth[13][14][15] |
| Safinamide | MAO-B inhibitor, glutamate (B1630785) release inhibitor | Phase 3 | Dyskinesia Rating Scale (DRS) | Significant improvement in "ON" time without troublesome dyskinesia | Dyskinesia, nausea, insomnia[2][3] |
| Befiradol | 5-HT1A agonist | Phase 2 | Modified Abnormal Involuntary Movement Scale (mAIMS) | Promising results | Nausea, dizziness |
| Mesdopetam | Dopamine D3 receptor antagonist | Phase 2 | mAIMS | Promising results | Somnolence, headache |
| CPL500036 | Phosphodiesterase inhibitor | Phase 2 | mAIMS | Promising results | Gastrointestinal issues |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of anti-dyskinetic therapies.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease and LID
This is a widely used rodent model to mimic the dopamine depletion seen in Parkinson's disease and to study the subsequent development of LID following levodopa administration.[16][17][18][19][20]
Protocol:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
The rat is placed in a stereotaxic frame.
-
A small hole is drilled in the skull to allow for the injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Unilateral lesions are common to allow for within-subject comparisons.
-
-
6-OHDA Injection:
-
6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons. It is dissolved in a saline solution with ascorbic acid to prevent oxidation.
-
A microinjection pump is used to deliver a precise volume of the 6-OHDA solution at a slow, controlled rate.
-
-
Post-Operative Care: Animals receive analgesics and are monitored for recovery.
-
Levodopa Priming and LID Induction:
-
After a recovery period of 2-3 weeks, rats are treated daily with levodopa (typically in combination with a peripheral decarboxylase inhibitor like benserazide (B1668006) or carbidopa) for several weeks.
-
This chronic levodopa administration induces abnormal involuntary movements (AIMs), which are the rodent equivalent of LID.
-
-
Behavioral Assessment (AIMS Scoring):
-
AIMs are scored by a trained observer who is blinded to the treatment groups.
-
The severity of axial, limb, and orolingual dyskinesias is rated on a scale (e.g., 0-4) at regular intervals after levodopa injection. The total AIMs score is calculated.
-
MPTP-Lesioned Non-Human Primate Model of Parkinson's Disease and LID
This model is considered to have high translational value as it closely mimics the motor symptoms and neurochemical changes of human Parkinson's disease.
Protocol:
-
Animal Subjects: Typically, macaque monkeys (e.g., cynomolgus or rhesus) are used.
-
MPTP Administration:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
It can be administered systemically (intravenously or intramuscularly) or via intracarotid infusion.
-
-
Development of Parkinsonism: Following MPTP administration, the monkeys develop parkinsonian symptoms such as bradykinesia, rigidity, and tremor.
-
Levodopa Treatment and LID Induction:
-
Similar to the rodent model, chronic administration of levodopa (with a peripheral decarboxylase inhibitor) is used to induce dyskinesia.
-
-
Dyskinesia Assessment:
-
Dyskinesia is scored using a validated rating scale for non-human primates, which assesses the severity of choreiform and dystonic movements in different body parts.
-
Assessments are typically video-recorded for later blinded scoring.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Levodopa-Induced Dyskinesia
The following diagram illustrates the putative signaling pathways involved in LID and the potential modulatory role of α4β2 nAChR agonists like this compound.
Caption: Putative signaling cascade in LID and the modulatory role of this compound.
Experimental Workflow for Preclinical Evaluation of Anti-LID Compounds
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel compound like this compound in a preclinical model of LID.
References
- 1. Levodopa-Induced Dyskinesia in Parkinson’s Disease: Pathogenesis and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Pharmaceutical Treatments and Alternative Therapies of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α4β2 nicotinic receptors play a role in the nAChR-mediated decline in L-dopa-induced dyskinesias in parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-089 and ABT-894 reduce levodopa-induced dyskinesias in a monkey model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-089 and ABT-894 Reduce L-Dopa-Induced Dyskinesias in a Monkey Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine reduces levodopa-induced dyskinesias in lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine reduces established levodopa-induced dyskinesias in a monkey model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 14. neurologytoday.aan.com [neurologytoday.aan.com]
- 15. Intravenous amantadine improves levadopa-induced dyskinesias: an acute double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 17. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
Unveiling the Selectivity of Sofiniclin: A Comparative Analysis for Nicotinic Acetylcholine Receptor Subtypes
For Immediate Release
This guide provides a detailed comparison of Sofiniclin's (ABT-894) selectivity for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes against other well-characterized nAChR ligands, Varenicline and Epibatidine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
This compound, a potent agonist of nAChRs, has been investigated as a potential non-stimulant therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its efficacy is believed to be mediated through its selective interaction with specific nAChR subtypes in the central nervous system. This guide summarizes key binding affinity and functional potency data to elucidate its selectivity profile.
Comparative Selectivity Profile of nAChR Ligands
The following tables provide a quantitative summary of the binding affinities (Ki) and functional activities (EC50) of this compound, Varenicline, and Epibatidine across a range of nAChR subtypes. This data allows for a direct comparison of the compounds' potency and selectivity.
| Compound | nAChR Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | α4β2 | 1.3 | [3][4][5] |
| α6β2 | 1.9 | [3][4][5] | |
| α7 | Data Not Available | ||
| α3β4 | Data Not Available | ||
| Varenicline | α4β2 | 0.06 | [6] |
| α7 | 322 | [6] | |
| α3β4 | >500-fold less potent than α4β2 | [7] | |
| α6β2* | 0.12 | [7] | |
| Epibatidine | α4β2 | 0.037 | [6] |
| α7 | Data Not Available | ||
| α3β4 | Reduced affinity compared to α4β2 | [6] |
Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the cited study was not fully defined.*
| Compound | nAChR Subtype | Functional Activity (EC50) [μM] | Efficacy | Reference |
| This compound | hα4β2 | 0.4 | Full Agonist | [8] |
| hα3β4 | 1.5 | Agonist | [8] | |
| α7 | Data Not Available | Data Not Available | ||
| Varenicline | α4β2 | 2.3 | Partial Agonist | [7] |
| α7 | 18 | Full Agonist | [7] | |
| α3β4 | 55 | Partial Agonist | [7] | |
| Epibatidine | α4β2 | Data Not Available | Agonist | [6] |
| α7 | Data Not Available | Agonist | [6] |
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the displacement of a radiolabeled ligand with a known affinity for the receptor.
Protocol for [¹²⁵I]-Epibatidine and [¹²⁵I]-α-conotoxinMII Binding Assays for this compound:
-
Membrane Preparation: Rat striatal tissue is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the nAChRs. The resulting membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Conditions:
-
For α4β2* nAChRs: Membranes are incubated with [¹²⁵I]-epibatidine (a high-affinity ligand for β2-containing nAChRs) in the presence of 100 nM α-conotoxinMII to block binding to α6β2* nAChRs.[3][4][5]
-
For α6β2* nAChRs: Membranes are incubated with [¹²⁵I]-α-conotoxinMII (a selective ligand for α6β2* nAChRs).[3][4][5]
-
-
Competition Binding: A range of concentrations of this compound is added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For nAChRs, this is often a change in ion flux across the cell membrane.
Protocol for FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay for this compound:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human nAChR subtype of interest (e.g., hα4β2 or hα3β4) are cultured in appropriate media.[8]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye is taken up by the cells and its fluorescence intensity increases upon binding to intracellular calcium.
-
Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound to the wells.
-
Fluorescence Measurement: The FLIPR instrument continuously monitors the fluorescence intensity in each well in real-time immediately following compound addition. Activation of nAChRs by this compound leads to an influx of calcium, causing an increase in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The concentration of this compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a dose-response curve. The maximal response relative to a known full agonist can be used to determine the compound's efficacy (i.e., full or partial agonist).
Signaling Pathways
Activation of nAChRs initiates a cascade of intracellular signaling events. The diagrams below illustrate the key signaling pathways associated with the α4β2 and α7 nAChR subtypes.
Conclusion
The available data indicates that this compound is a potent agonist at α4β2* and α6β2* nAChR subtypes, with functional activity demonstrated at human α4β2 and α3β4 receptors. A comprehensive understanding of its selectivity profile is currently limited by the lack of publicly available data on its binding affinity and functional activity at the α7 nAChR subtype. Further studies are warranted to fully characterize the interaction of this compound with the diverse family of nicotinic acetylcholine receptors. This will be crucial for a more complete understanding of its mechanism of action and its potential therapeutic applications.
References
- 1. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Nicotinic Acetylcholine Receptor (nAChR) Agonists for Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive disorders such as Alzheimer's disease and schizophrenia has led to a significant focus on the brain's cholinergic system, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are pivotal in modulating neurotransmitter release and synaptic plasticity, processes fundamental to learning, memory, and attention.[1][2] This guide provides a comparative overview of nAChR agonists, focusing on the two major subtypes implicated in cognitive function: the α7 and α4β2 receptors.[3] We delve into their mechanisms of action, present comparative data from preclinical and clinical studies, and provide detailed experimental protocols for their evaluation.
Introduction to nAChR Subtypes and their Role in Cognition
Neuronal nAChRs are pentameric structures composed of various α and β subunits. The two most abundant and widely studied subtypes in the mammalian brain are the homomeric α7 nAChR, which consists of five α7 subunits, and the heteromeric α4β2 nAChR, typically comprising two α4 and three β2 subunits.[3][4]
-
α7 nAChRs: These receptors are characterized by their high permeability to calcium, fast activation and desensitization kinetics, and are abundantly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[5][6] Their activation is linked to the modulation of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[7] Furthermore, α7 nAChRs are implicated in neuroprotective and anti-inflammatory pathways.[8][9]
-
α4β2 nAChRs: This subtype exhibits high affinity for nicotine (B1678760) and is also widely distributed in brain areas associated with cognitive processes.[9][10] Activation of α4β2 nAChRs modulates the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, thereby influencing attention, learning, and memory.[10]
Dysfunction in both α7 and α4β2 nAChR signaling has been associated with the cognitive deficits observed in Alzheimer's disease and schizophrenia, making them prime targets for therapeutic intervention.[11][12]
Comparative Efficacy and Safety of nAChR Agonists
A variety of nAChR agonists, including full agonists, partial agonists, and positive allosteric modulators (PAMs), have been developed and evaluated in both preclinical models and human clinical trials. The following tables summarize the performance of key compounds targeting α7 and α4β2 nAChRs.
Table 1: Comparative Efficacy of α7 nAChR Agonists in Preclinical Models
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings |
| PNU-282987 | Rats with scopolamine-induced amnesia | Object Recognition Memory | Reversed scopolamine-induced deficits in novel object recognition. |
| SSR180711 | Rats in Attentional Set-Shifting Task | Cognitive Flexibility | Improved performance in the extra-dimensional shift phase, indicating enhanced cognitive flexibility.[13] |
| GTS-21 (DMXB-A) | Aged monkeys | Working Memory | Improved performance in a delayed matching-to-sample task. |
| ABT-126 | Rodent models of schizophrenia | Attention and Working Memory | Showed improvements in attentional tasks and working memory performance.[8] |
Table 2: Overview of Clinical Trial Outcomes for α7 nAChR Agonists
| Compound | Indication | Phase | Key Cognitive Outcomes | Tolerability/Side Effects |
| Enenicline | Alzheimer's Disease, Schizophrenia | Phase 3 (Discontinued) | Initial positive effects on cognition (ADAS-Cog) not consistently replicated. | Generally well-tolerated; some gastrointestinal side effects. |
| GTS-21 (DMXB-A) | Schizophrenia, Alzheimer's Disease | Phase 2 | Modest improvements in negative symptoms of schizophrenia; inconsistent cognitive benefits in AD.[14] | Nausea was a common side effect.[11] |
| SSR180711 | Alzheimer's Disease | Phase 2 (Terminated) | Trial terminated early due to an unfavorable risk-benefit ratio; results unpublished.[14] | Unfavorable risk-benefit profile. |
| ABT-126 (Nelonicline) | Alzheimer's Disease, Schizophrenia | Phase 2 | Did not meet primary cognitive endpoints in AD or schizophrenia.[3][8] | Good tolerability, with side effects similar to donepezil.[8] |
Table 3: Comparative Efficacy of α4β2 nAChR Agonists in Preclinical Models
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings |
| Varenicline | Rats in Morris Water Maze | Spatial Learning and Memory | Improved acquisition and retention of the spatial task. |
| ABT-418 | Monkeys with cognitive deficits | Learning and Memory | Showed more robust effects on learning and memory compared to nicotine, with a larger therapeutic index.[3] |
| Pozanicline (ABT-089) | Rodent models of cognitive impairment | Cognitive Enhancement | Demonstrated cognitive-enhancing properties in various animal models.[3] |
| 5IA-85380 | Rats in Attentional Set-Shifting Task | Cognitive Flexibility | Significantly improved performance in the extra-dimensional shift and reversal stages of the task.[13] |
Table 4: Overview of Clinical Trial Outcomes for α4β2 nAChR Agonists
| Compound | Indication | Phase | Key Cognitive Outcomes | Tolerability/Side Effects |
| Varenicline | Schizophrenia, ADHD | Phase 2 | Failed to enhance spatial working memory in schizophrenia patients.[15] | Nausea is a common side effect. |
| Pozanicline (ABT-089) | Alzheimer's Disease, ADHD | Phase 2 (Futility) | No clinically meaningful differences in cognitive outcomes when used as adjunctive therapy in AD.[8] | Generally well-tolerated. |
| AZD3480 (Ispronicline) | ADHD | Phase 2 | Improved ADHD symptoms as measured by the CAARS-INV scale.[15] | Well-tolerated. |
Signaling Pathways of nAChR Agonists
The cognitive-enhancing effects of nAChR agonists are mediated through the activation of several intracellular signaling cascades that ultimately lead to changes in synaptic plasticity and neuronal survival.
α7 nAChR Signaling
Activation of α7 nAChRs leads to a significant influx of Ca²⁺, which acts as a crucial second messenger.[5] This Ca²⁺ influx can trigger multiple downstream pathways:
-
PI3K/Akt Pathway: This pathway is heavily implicated in promoting cell survival and neuroprotection.[15] Activation of this cascade can lead to the inhibition of apoptotic factors.
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity and memory formation.[14]
-
JAK2/STAT3 Pathway: This pathway is primarily associated with the anti-inflammatory effects of α7 nAChR activation.[8]
-
cAMP/PKA/CREB Pathway: Activation of α7 nAChRs can lead to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn phosphorylates the CREB (cAMP response element-binding) protein, a key transcription factor for genes involved in long-term memory.[3]
References
- 1. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAMKII ACTIVATION STATE UNDERLIES SYNAPTIC LABILE PHASE OF LTP AND SHORT-TERM MEMORY FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 8. α4β2 nicotinic acetylcholine receptors on dopaminergic neurons mediate nicotine reward and anxiety relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Therapeutic Index of Sofinicline and Other α4β2 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical therapeutic index of Sofinicline (ABT-894), a novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other relevant α4β2 nAChR agonists: Varenicline (B1221332), Cytisine (B100878), and ABT-594. Due to the limited public availability of comprehensive preclinical toxicology data required for a direct therapeutic index calculation for all compounds, this comparison focuses on the therapeutic window by juxtaposing effective doses in relevant preclinical models with observed adverse effects or toxicity data.
Data Presentation: Preclinical Efficacy and Safety of α4β2 nAChR Agonists
The following table summarizes the available quantitative data from preclinical studies to infer the therapeutic window of Sofinicline and its comparators. It is important to note that direct comparison is challenging due to variations in animal models, experimental designs, and reported endpoints.
| Compound | Species | Efficacy Model | Effective Dose (ED50 or equivalent) | Toxicity Endpoint | Therapeutic Index (TI) / Inferred Therapeutic Window |
| Sofinicline (ABT-894) | Monkey (MPTP-induced Parkinsonism) | Reduction of Levodopa-Induced Dyskinesia | 0.001 - 0.10 mg/kg, p.o.[1] | Not explicitly reported in this study. Clinical trials in ADHD report it as "well tolerated".[2][3][4][5] | Not calculable from available preclinical data. Clinical data suggests a favorable safety profile. |
| Varenicline | Rat | Smoking Cessation Model (attenuation of nicotine-induced dopamine (B1211576) release) | Effective at doses that achieve sufficient brain concentrations to interact with α4β2 nAChRs.[6] | Mild tremors, decreased locomotor activity, piloerection, and hunched posture at 10 mg/kg (oral) in rats.[3] In monkeys, doses above 0.4 mg/kg/day were not well-tolerated.[3] | The therapeutic window appears to be reasonably wide, with adverse effects noted at doses significantly higher than those expected to be effective for smoking cessation. |
| Cytisine | Rat | Nicotine (B1678760) Addiction Models | Efficacious in reducing nicotine-seeking behaviors.[7] | Generally considered to have a good safety profile with mild to moderate gastrointestinal and sleep disturbances being the most common side effects in human studies.[7] Fatal cases in humans have been reported at high doses (estimated ~50 mg). | Inferred to have a favorable therapeutic window in preclinical models, which is supported by its clinical safety profile.[7][8] |
| ABT-594 | Mouse | Antinociception (Hot-Plate Test) | Minimally effective dose: ~0.019 µmol/kg, i.p. (Maximally effective dose: 0.62 µmol/kg, i.p.)[9] | ED50 for seizure production: 1.9 µmol/kg, i.p. LD50: 19.1 µmol/kg, i.p.[9] | TI (LD50/minimum effective dose) ≈ 1000. TI (Seizure ED50/minimum effective dose) ≈ 100. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effects of a test compound on recognition memory.
Apparatus: An open-field arena (e.g., 40cm x 40cm x 40cm). A set of distinct objects that are of similar size but different in shape and texture.
Procedure:
-
Habituation Phase: The animal is placed in the empty open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) on consecutive days prior to the test day. This is to reduce novelty-induced stress.
-
Familiarization/Training Phase: On the test day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and sniffing or touching it.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours), during which memory consolidation occurs.
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
Data Analysis: A recognition index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A recognition index significantly above 50% indicates that the animal remembers the familiar object and prefers to explore the novel one.
Nicotine Self-Administration Model
This is an operant conditioning paradigm used to study the reinforcing properties of nicotine and the potential of therapeutic compounds to reduce nicotine-seeking behavior.
Objective: To assess the reinforcing effects of nicotine and the efficacy of a test compound in reducing nicotine self-administration.
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light. An intravenous catheter is surgically implanted into the jugular vein of the animal (typically a rat).
Procedure:
-
Catheter Implantation: Rats are anesthetized, and a catheter is surgically implanted into the jugular vein, which is then passed subcutaneously to exit on the back of the animal.
-
Acquisition of Self-Administration: Following a recovery period, rats are placed in the operant chambers. Presses on the "active" lever result in an intravenous infusion of nicotine, often paired with a visual or auditory cue (e.g., illumination of a cue light). Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily for a set duration (e.g., 1-2 hours).
-
Dose-Response Evaluation: Once stable responding is established, the dose of nicotine per infusion can be varied to determine the dose-response relationship for self-administration.
-
Testing of Therapeutic Compound: The test compound (e.g., Sofinicline, Varenicline) is administered to the animals prior to the self-administration session. A reduction in the number of active lever presses compared to a vehicle control group indicates that the compound has reduced the reinforcing effects of nicotine.
Data Analysis: The primary dependent variable is the number of infusions earned (or active lever presses) per session. A significant decrease in responding for nicotine following treatment with the test compound suggests potential therapeutic efficacy for smoking cessation.
Mandatory Visualizations
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Agonists
Caption: Signaling pathway of α4β2 nAChR agonists.
Experimental Workflow for the Novel Object Recognition (NOR) Test
Caption: Experimental workflow of the Novel Object Recognition test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effectiveness of cytisine for the treatment of smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Binding Affinities for Sofiniclin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of Sofiniclin (ABT-894) and other key nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. The data presented is collated from published scientific literature to facilitate the replication and comparison of experimental findings. Detailed experimental protocols for determining binding affinities are also provided, alongside a visual representation of the typical workflow.
Comparative Binding Affinities of nAChR Ligands
The binding affinity of a compound for its target receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically expressed as the inhibition constant (Ki), with a lower Ki value signifying a higher affinity. The following table summarizes the published Ki values for this compound and the widely studied nAChR ligands, Varenicline and Epibatidine, across various nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) | Radioligand Used |
| This compound (ABT-894) | α4β2 | 1.3 | [¹²⁵I]-Epibatidine[1][2][3] |
| α6β2 | 1.9 | [¹²⁵I]-α-conotoxin MII[1][2][3] | |
| Varenicline | α4β2 | 0.06 - 0.4 | [³H]-Epibatidine[4][5] |
| α6β2* | 0.12 - 0.13 | [¹²⁵I]-α-conotoxin MII[6] | |
| α3β4 | >1000 | Not Specified | |
| α7 | 125 - 322 | [¹²⁵I]-α-bungarotoxin[4][5] | |
| Epibatidine | α4β2 | 0.04 | [³H]-(-)-Cytisine[7][8] |
| α7 | 20 | [¹²⁵I]-α-bungarotoxin[8] | |
| Torpedo (muscle type) | 2.7 | [¹²⁵I]-α-bungarotoxin[7] |
Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the native tissue preparation has not been fully determined.*
Experimental Protocols: Radioligand Binding Assay for nAChR Affinity
The following protocol is a representative method for determining the binding affinity of a test compound for nicotinic acetylcholine receptors using a competitive radioligand binding assay. This method is based on the principles described in the cited literature.[9][10][11][12]
1. Materials and Reagents:
-
Biological Material: Rat brain tissue (e.g., striatum for α6β2* or cortex for α4β2*) or cell lines expressing the specific nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being investigated (e.g., [¹²⁵I]-Epibatidine for α4β2, [¹²⁵I]-α-conotoxin MII for α6β2). The specific activity should be high (e.g., 2200 Ci/mmol).[1]
-
Test Compound: this compound or other comparator compounds.
-
Unlabeled Ligand: A known high-affinity ligand for the receptor to determine non-specific binding (e.g., nicotine (B1678760) or cytisine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
-
Protein Assay Kit: To determine the protein concentration of the membrane preparation.
2. Membrane Preparation:
-
Homogenize the dissected brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration. The membrane preparation can be stored at -80°C until use.
3. Binding Assay (Competitive Inhibition):
-
In a 96-well plate, set up the assay in triplicate for each concentration of the test compound. Each well will have a final volume of typically 200-250 µL.
-
Total Binding Wells: Add assay buffer, the membrane preparation (containing a specific amount of protein, e.g., 50-150 µg), and the radioligand at a concentration near its Kd.
-
Non-specific Binding Wells: Add assay buffer, the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM nicotine) to saturate the receptors.
-
Test Compound Wells: Add assay buffer, the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound). A typical range would be from 10⁻¹¹ to 10⁻⁵ M.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells. Specific Binding = Total Binding - Non-specific Binding
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).
-
Calculate the Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding affinity of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
Independent Verification of Sofinicline's Procognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procognitive effects of Sofinicline (ABT-894), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with alternative compounds investigated for similar indications, primarily Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available clinical trial data and preclinical research, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
Sofinicline, a novel α4β2 nAChR agonist, has demonstrated procognitive potential, particularly in the context of ADHD. Phase II clinical trial data suggests efficacy comparable to the established non-stimulant ADHD medication, atomoxetine (B1665822), in improving core symptoms of the disorder. The mechanism of action is centered on the modulation of cholinergic signaling in brain regions critical for cognition. However, the development of Sofinicline appears to have stalled, and it has not progressed to Phase III trials. This guide provides a comparative analysis of Sofinicline against atomoxetine and other investigational α4β2 nAChR agonists, namely AZD3480 and ABT-089 (pozanicline), to offer a comprehensive overview of the available evidence for these compounds' procognitive effects.
Comparative Efficacy of Sofinicline and Alternatives
The primary evidence for Sofinicline's efficacy comes from a Phase II, randomized, double-blind, placebo-controlled, crossover study in adults with ADHD. This study compared various doses of Sofinicline with both placebo and an active comparator, atomoxetine.
Table 1: Comparison of Clinical Efficacy in Adults with ADHD (Based on a Phase II Trial)
| Treatment Group | Primary Outcome Measure | Mean Difference from Placebo (Effect Size) | Key Secondary Outcomes |
| Sofinicline (ABT-894) 4 mg BID | CAARS:Inv Total Score | -5.7 (0.45) | Significant improvement on all subscales of the CAARS:Inv, CGI-ADHD-S, AISRS, and CAARS:Self.[1] |
| Atomoxetine 40 mg BID | CAARS:Inv Total Score | -7.2 (0.57) | Significant improvement on all but one of the subscales of the CAARS:Self.[1] |
CAARS:Inv = Conners' Adult ADHD Rating Scale - Investigator Rated; CGI-ADHD-S = Clinical Global Impressions of ADHD-Severity; AISRS = Adult ADHD Investigator Symptom Report Scale; CAARS:Self = Conners' Adult ADHD Rating Scale - Self-Report. A negative mean difference indicates improvement.
Table 2: Procognitive Effects of Other Investigational α4β2 nAChR Agonists in Adults with ADHD
| Compound | Key Procognitive Findings | Experimental Details |
| AZD3480 | 50 mg dose significantly improved performance on the Stop Signal Task (a measure of response inhibition) and CAARS-INV ratings of inattention and memory problems.[2][3] | Within-subjects, randomized, placebo-controlled double-blind trial with 2-week treatment periods.[2] |
| ABT-089 (Pozanicline) | Showed a dose-linear improvement in attention and memory effects in computerized cognitive testing.[4] Specifically, a 20 mg dose showed a trend for improving numeric working memory and a significant improvement in spatial working memory.[5] | Randomized, double-blind, placebo-controlled, 4x4 Latin square crossover design with 2-week treatment periods.[4] |
Experimental Protocols
Sofinicline (ABT-894) Phase II Trial in Adult ADHD
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Adults diagnosed with ADHD.
-
Treatment Arms:
-
Sofinicline (1 mg, 2 mg, and 4 mg once daily; 4 mg twice daily)
-
Atomoxetine (40 mg twice daily)
-
Placebo
-
-
Treatment Duration: 28 days for each treatment period, separated by a 2-week washout period.
-
Primary Efficacy Endpoint: The total score on the investigator-rated Conners' Adult ADHD Rating Scale (CAARS:Inv).
-
Secondary Efficacy Endpoints: Included various subscales of the CAARS:Inv, the Clinical Global Impressions of ADHD-Severity (CGI-ADHD-S), the Adult ADHD Investigator Symptom Report Scale (AISRS), and the self-rated CAARS (CAARS:Self).[1] While specific cognitive tests were part of the assessment, the detailed battery for this particular trial is not fully disclosed in the primary publications.
Signaling Pathways and Experimental Workflows
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway in Cognition
Sofinicline and other α4β2 agonists exert their procognitive effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. In the prefrontal cortex, a key brain region for executive function and attention, the activation of these receptors leads to the influx of cations (primarily Na+ and Ca2+), causing neuronal depolarization. This initial ionotropic effect can then trigger downstream signaling cascades that modulate neuronal excitability and synaptic plasticity, ultimately enhancing cognitive processes. While the ion channel function is primary, evidence also suggests metabotropic signaling pathways may be involved.
Experimental Workflow for a Crossover Clinical Trial
The Phase II trial of Sofinicline utilized a crossover design, which is a common approach in clinical research to minimize inter-subject variability. In this design, each participant serves as their own control.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD3480, a novel nicotinic receptor agonist, for the treatment of attention-deficit/hyperactivity disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABT-089, a neuronal nicotinic receptor partial agonist, for the treatment of attention-deficit/hyperactivity disorder in adults: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sofiniclin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Sofiniclin, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. While specific disposal instructions for this compound are not extensively documented in publicly available literature, the following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical waste.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Core Safety and Handling Principles
When handling this compound, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to minimize inhalation exposure.[1] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.[1]
Quantitative Data on Pharmaceutical Disposal Methods
To provide a clear comparison of common disposal methods for pharmaceutical compounds, the following table summarizes the options. The selection of the appropriate method depends on the compound's specific properties and local regulations.
| Disposal Method | Description | Primary Use Case | Environmental Consideration |
| Incineration | High-temperature destruction of the compound. | Preferred method for many chemical wastes to ensure complete destruction. | Can release pollutants if not properly controlled. Modern incinerators have advanced emission control systems. |
| Landfilling | Disposal in a designated hazardous or municipal waste landfill. | Used for solid waste that is not suitable for incineration or other treatments. | Potential for leaching into soil and groundwater if the landfill is not properly lined and managed.[2] |
| Sewer System | Flushing the compound down the drain. | Generally discouraged for most pharmaceuticals due to the potential for water contamination.[2][3] Not recommended unless explicitly stated as safe by the manufacturer and local authorities. | Wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds, leading to their release into the environment.[2][4] |
| Drug Take-Back Programs | Returning unused pharmaceuticals to authorized collection sites. | Ideal for unused or expired medications from households and, where applicable, research institutions.[5] | Ensures proper disposal through regulated channels, minimizing environmental impact. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines a general procedure for the disposal of small quantities of this compound waste typically generated in a research setting. This protocol is intended as a guide and must be adapted to comply with institutional and local regulations.
Objective: To safely dispose of this compound waste in a manner that minimizes risk to personnel and the environment.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate waste container (e.g., a labeled, sealable, non-reactive container)
-
Inert absorbent material (e.g., vermiculite (B1170534), sand, or cat litter)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Waste manifest or disposal log
Procedure:
-
Segregation of Waste:
-
Isolate this compound waste from other chemical waste streams to avoid unintended reactions.
-
Do not mix with incompatible materials. Refer to the this compound SDS for incompatibility information.
-
-
Containment:
-
Deactivation (if applicable and recommended):
-
Consult the this compound SDS for any recommended deactivation or neutralization procedures. If no specific instructions are provided, do not attempt to chemically alter the waste.
-
-
Packaging and Labeling:
-
Securely seal the waste container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," the quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Complete all necessary waste manifest paperwork as required by your institution and regulatory agencies.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, in a laboratory waste log.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust that extends beyond the product itself.
References
- 1. camberpharma.com [camberpharma.com]
- 2. epa.gov [epa.gov]
- 3. dea.gov [dea.gov]
- 4. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Sofiniclin
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Sofiniclin. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This guide establishes a clear framework for operational workflow, personal protective equipment (PPE), spill management, and waste disposal.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist necessitates handling it as a hazardous compound.[1][2] Potential routes of exposure include inhalation, skin contact, and ingestion. The primary risks are associated with its pharmacological activity at low concentrations. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent compounds is the correct and consistent use of PPE. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Powder-free. Inner glove tucked under the gown cuff, outer glove overlapping the cuff. Change outer glove every 30 minutes or immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved with tight-fitting elastic cuffs. Made of a low-permeability fabric. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Wear safety goggles at all times in the laboratory. Use a full face shield when there is a risk of splashes or aerosols. |
| Respiratory Protection | NIOSH-approved N95 Respirator | Required when handling this compound powder outside of a containment device (e.g., weighing). A fit test is mandatory for all users. |
Operational Plan for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the recommended operational plan for handling this compound.
Caption: This diagram outlines the procedural flow for safely handling this compound.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Wear full PPE as specified in the table above. 3. Cover the spill with absorbent pads, starting from the outside and working inwards. 4. Gently wipe up the spill. Avoid creating dust or aerosols. 5. Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a second cleaning with a detergent solution. 6. Place all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert the laboratory supervisor and institutional safety officer immediately. 3. If the spill is a powder, avoid creating dust. If safe to do so, cover with plastic-backed absorbent pads. 4. Trained emergency response personnel should manage the cleanup. 5. Do not re-enter the area until it has been declared safe by the safety officer. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, absorbent pads, plasticware) | Purple, rigid, puncture-resistant container labeled "Cytotoxic Waste". | Seal the container when 3/4 full. Arrange for pickup by a licensed hazardous waste disposal company. |
| Liquid Waste (Solvents, media containing this compound) | Labeled, leak-proof, shatter-resistant container. | Do not pour down the drain. Store in a designated satellite accumulation area. Arrange for pickup by a licensed hazardous waste disposal company. |
| Sharps (Needles, syringes, glass vials) | Purple, puncture-proof sharps container labeled "Cytotoxic Sharps". | Do not recap needles. Place directly into the container. Seal when 3/4 full and dispose of as cytotoxic waste. |
By implementing these safety and logistical procedures, research institutions can ensure a safe working environment for their personnel and maintain compliance with safety regulations when handling the potent compound this compound. Regular training and review of these procedures are essential to foster a strong safety culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
